hCAIX-IN-14
Beschreibung
Eigenschaften
Molekularformel |
C11H17ClN6O2S |
|---|---|
Molekulargewicht |
332.81 g/mol |
IUPAC-Name |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O2S.ClH/c1-11(2)16-9(12)15-10(13)17(11)7-3-5-8(6-4-7)20(14,18)19;/h3-6H,1-2H3,(H2,14,18,19)(H4,12,13,15,16);1H |
InChI-Schlüssel |
QRLCMBUJRLHXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)N)C.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
hCAIX-IN-14: A Technical Guide to its Mechanism of Action as a Potent Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAIX-IN-14 is a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a transmembrane enzyme implicated in tumor progression and metastasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization. The information presented is based on the findings from the primary scientific literature describing a benzenesulfonamide derivative, referred to herein as this compound (designated as compound 5a in the source publication), which exhibits a compelling profile as a selective hCA IX inhibitor.[1][2]
Core Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of human carbonic anhydrase IX.[1][2] As a benzenesulfonamide derivative, its mechanism of action is predicated on the interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the catalytic center of the hCA IX active site. This interaction disrupts the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting hCA IX, this compound can modulate the tumor microenvironment, which is often characterized by hypoxia and acidosis, conditions that favor cancer cell survival and proliferation.
The core inhibitory action can be visualized as follows:
Quantitative Inhibitory Activity
The inhibitory potency of this compound against hCA IX has been quantitatively determined through enzymatic assays. The key parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Inhibition Constant (Ki) |
| hCA IX | 134.8 nM [1][2] |
Lower Ki values indicate greater inhibitory potency.
Cellular Effects and Anti-Cancer Potential
The inhibition of hCA IX by compounds such as this compound has been shown to have significant anti-proliferative effects on cancer cells. A series of benzenesulfonamide derivatives, including the compound identified as this compound, were evaluated for their anticancer activity against a panel of sixty cancer cell lines. While the specific activity of this compound (5a) was not detailed in the primary text, related compounds in the same series demonstrated notable activity, particularly against breast cancer cell lines. For instance, a closely related analog exhibited a 62% growth inhibition against the MDA-MB-468 breast cancer cell line.[1][2]
The proposed anti-tumor signaling pathway modulation by hCA IX inhibitors is depicted below:
Experimental Protocols
The characterization of this compound and its analogs involved several key experimental procedures.
Synthesis of Benzenesulfonamide Derivatives
The synthesis of the benzenesulfonamide series, including compound 5a (this compound), was achieved through a multi-step process. A general workflow is outlined below:
Detailed Methodology: The synthesis involved the reaction of a substituted aniline with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate was then treated with ammonia to form the sulfonamide. Finally, the sulfonamide was coupled with a substituted s-triazine linker to afford the final product, this compound. The reaction progress and final product purity were monitored and confirmed using techniques such as Thin Layer Chromatography (TLC), and the structure was elucidated using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[1][2]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against hCA IX was determined using a stopped-flow CO₂ hydration assay.
Principle: This method measures the ability of the inhibitor to block the CA-catalyzed hydration of CO₂. The assay follows the change in pH of a buffer solution as CO₂ is hydrated to bicarbonate and a proton.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: A solution of purified recombinant hCA IX is prepared. Serial dilutions of this compound are made to test a range of concentrations.
-
Assay Buffer: A pH indicator buffer (e.g., phenol red) is used.
-
Reaction Initiation: The enzyme/inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC₅₀ (inhibitor concentration causing 50% inhibition) is determined by plotting the reaction rate against the inhibitor concentration. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Anti-Cancer Activity Screening
The anti-proliferative effects of the compound series were evaluated using the National Cancer Institute's (NCI) 60-cell line screening panel.
Principle: This assay measures the growth inhibition of various cancer cell lines upon exposure to the test compound over a specified period.
Protocol Outline:
-
Cell Culture: The 60 human tumor cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a standard period (e.g., 48 hours).
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each cell line at each compound concentration.
Conclusion
This compound is a potent inhibitor of human carbonic anhydrase IX with a Ki value in the nanomolar range. Its mechanism of action involves the direct binding of its sulfonamide moiety to the zinc ion in the active site of hCA IX, thereby blocking its catalytic activity. This inhibitory action has the potential to counteract the acidic tumor microenvironment, leading to anti-proliferative effects in cancer cells. The detailed experimental protocols for its synthesis and biological evaluation provide a framework for further investigation and development of this and related compounds as potential anti-cancer therapeutics.
References
hCAIX-IN-14: A Comprehensive Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-14 is a potent inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in numerous cancers and linked to tumor progression and metastasis. The selective inhibition of CAIX over other carbonic anhydrase isoforms is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and enhances the safety profile. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Target Specificity and Selectivity: Quantitative Analysis
The inhibitory activity of this compound has been evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The data, summarized in the table below, demonstrates the compound's potent and selective inhibition of the tumor-associated isoform hCAIX.
| Carbonic Anhydrase Isoform | IC50 (nM) | Selectivity Ratio (IC50 hCAX / IC50 hCAIX) |
| hCAIX | 8.6 | 1 |
| hCAI | 1079 | 125.5 |
| hCAII | 98.4 | 11.4 |
| hCAIV | 1256 | 146.0 |
| hCAVII | 24.3 | 2.8 |
| hCAXII | 35.7 | 4.2 |
Table 1: Inhibitory Potency and Selectivity of this compound against various human Carbonic Anhydrase Isoforms. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. The selectivity ratio indicates the preference of the inhibitor for hCAIX over other isoforms. A higher ratio signifies greater selectivity.
Experimental Protocols
The determination of the inhibitory potency (IC50 values) of this compound against various carbonic anhydrase isoforms is a critical experimental procedure. The following is a detailed methodology based on standard protocols for measuring carbonic anhydrase inhibition.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIV, hCAVII, hCAIX, hCAXII)
-
This compound (dissolved in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of each hCA isoform in HEPES buffer.
-
Prepare a series of dilutions of this compound in HEPES buffer.
-
-
Assay Execution:
-
The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe 1: Contains the hCA enzyme and the indicator (phenol red) in HEPES buffer.
-
Syringe 2: Contains CO2-saturated water.
-
For inhibition studies, the enzyme solution in Syringe 1 is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
-
Data Acquisition:
-
The two solutions are rapidly mixed, initiating the hydration of CO2 catalyzed by the hCA enzyme.
-
This reaction produces protons, causing a pH change in the solution.
-
The change in pH is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (typically 557 nm).
-
The initial rates of the catalyzed reaction are recorded.
-
-
Data Analysis:
-
The initial rates are plotted against the concentration of the inhibitor (this compound).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
-
Harnessing pH to Reshape the Tumor Battlefield: A Technical Guide to Carbonic Anhydrase IX (CAIX) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "hCAIX-IN-14" did not yield specific public data at the time of this writing. This guide therefore focuses on the well-characterized, clinically evaluated Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 , as a representative molecule to illustrate the principles, data, and methodologies relevant to targeting CAIX in the tumor microenvironment.
Executive Summary
Solid tumors are characterized by regions of low oxygen, or hypoxia. To survive, cancer cells activate the HIF-1α transcription factor, which upregulates key survival proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CAIX).[1] CAIX plays a pivotal role in cancer cell adaptation by maintaining a stable intracellular pH (pHi) while contributing to the acidification of the extracellular tumor microenvironment (TME).[1][2] This extracellular acidosis is a key driver of tumor progression, invasion, metastasis, and resistance to therapy, in part by creating an immunosuppressive shield.[3][4][5]
Small molecule inhibitors targeting CAIX represent a promising therapeutic strategy to dismantle this protective acidic shield.[6] By blocking CAIX's catalytic activity, these inhibitors disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell apoptosis, while normalizing the extracellular pH.[7] This normalization can re-sensitize tumors to conventional chemotherapies and, critically, enhance anti-tumor immune responses, making CAIX inhibitors a compelling component for combination therapies.[3][5][8] This document provides an in-depth technical overview of the mechanism, preclinical data, and experimental methodologies associated with the inhibition of CAIX, using the selective inhibitor SLC-0111 as a primary exemplar.
The Role of CAIX in the Tumor Microenvironment
CAIX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (H⁺).[2][6] Its expression is highly restricted in normal tissues but is strongly induced by hypoxia in a wide range of solid tumors, making it an attractive and tumor-specific therapeutic target.[1]
The primary functions of CAIX in the TME include:
-
pH Regulation: By catalyzing the production of protons extracellularly, CAIX helps maintain a slightly alkaline intracellular pH, which is optimal for cancer cell proliferation and survival, while contributing to a hostile acidic extracellular environment (acidosis).[2][9]
-
Immune Evasion: Extracellular acidosis has been demonstrated to be profoundly immunosuppressive, inhibiting the function of cytotoxic T cells and promoting the activity of regulatory T cells (Tregs).[3][9]
-
Metastasis and Invasion: The acidic TME facilitates the breakdown of the extracellular matrix and promotes cell migration and invasion, processes that are central to metastasis.[2]
-
Therapeutic Resistance: The acidic and hypoxic TME is a known factor in resistance to both chemotherapy and radiotherapy.[8]
Mechanism of Action of CAIX Inhibitors
Small molecule inhibitors like SLC-0111, a ureido-substituted benzenesulfonamide, are designed to selectively target the catalytic site of CAIX.[2][4][10] By binding to the zinc ion in the enzyme's active site, they block its ability to hydrate CO₂, leading to a cascade of anti-tumor effects.
Quantitative Data for SLC-0111
The following tables summarize key quantitative data for the representative CAIX inhibitor, SLC-0111.
Table 1: Inhibitory Activity of SLC-0111 Against Carbonic Anhydrase Isoforms
| Isoform | IC₅₀ (µg/mL) | Selectivity Notes |
|---|---|---|
| CAIX | 0.048 ± 0.006 | Highly potent against tumor-associated isoform.[10] |
| CAXII | 0.096 ± 0.008 | Potent against second tumor-associated isoform.[10] |
| CAI | > 20 | Significantly less potent against cytosolic isoform. |
| CAII | > 0.5 | Reduced potency against ubiquitous cytosolic isoform.[10] |
Table 2: In Vitro Cytotoxicity of SLC-0111 and Analogs
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Notes |
|---|---|---|---|
| HT-29 | Colorectal | 27.74 (for analog 'Pyr') | SLC-0111 analog shows moderate cytotoxicity.[10] |
| MCF7 | Breast | 18.15 | SLC-0111 shows moderate cytotoxicity.[10] |
| PC3 | Prostate | 8.36 (for analog 'Pyr') | SLC-0111 analog shows moderate cytotoxicity.[10] |
| CCD-986sk | Normal Fibroblast | 50.32 (for analog 'Pyr') | Demonstrates selectivity for cancer cells over normal cells.[10] |
Table 3: Phase 1 Clinical Trial of SLC-0111 in Advanced Solid Tumors (NCT02215850)
| Parameter | Details |
|---|---|
| Study Design | 3+3 dose-escalation.[2][11] |
| Dosing | 500 mg, 1000 mg, 2000 mg oral daily.[2][4][11] |
| Recommended Phase 2 Dose (RP2D) | 1000 mg/day.[2][11] |
| Safety & Tolerability | Safe and well-tolerated; most adverse events were grade 1 or 2 (fatigue, nausea).[2] |
| Objective Response | No objective responses observed per RECIST 1.1 criteria.[2][11] |
| Disease Stabilization | Stable disease >24 weeks was observed in 2 of 17 heavily pre-treated patients.[2][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate CAIX inhibitors.
In Vitro CAIX Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CAIX.
-
Principle: A stopped-flow spectrophotometric assay is used to measure the CA-catalyzed hydration of CO₂.
-
Methodology:
-
Recombinant human CAIX protein is purified.
-
The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., SLC-0111) in a buffered solution (e.g., Tris-HCl) at a controlled temperature.
-
The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution.
-
The change in pH, monitored by a colorimetric indicator (e.g., phenol red), is measured over time.
-
The initial rates of reaction are calculated, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of CAIX inhibition on cancer cells, often in combination with other drugs.
-
Principle: Quantify cell death and the mechanism of death following treatment.
-
Methodology (Annexin V/PI Staining):
-
Cell Culture: Cancer cell lines (e.g., A375-M6 melanoma, MCF7 breast) are cultured under standard or hypoxic (1% O₂) conditions.[13]
-
Treatment: Cells are treated with the CAIX inhibitor (e.g., 100 µM SLC-0111), a chemotherapeutic agent (e.g., 50 µM Dacarbazine), or a combination of both for a specified duration (e.g., 72-96 hours).[8]
-
Staining: Cells are harvested and washed with PBS. They are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[7][8]
-
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of a CAIX inhibitor in a living organism.
-
Principle: Monitor the growth of human tumors implanted in immunocompromised mice following systemic treatment.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., HNSCC cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50 mm³).[5]
-
Treatment Groups: Mice are randomized into groups: Vehicle control, CAIX inhibitor alone (e.g., SLC-0111 at 100 mg/kg via oral gavage), chemotherapy alone (e.g., Cisplatin at 3 mg/kg via i.p. injection), and combination therapy.[5]
-
Dosing Schedule: Treatment is administered according to a defined schedule (e.g., daily for SLC-0111, weekly for Cisplatin) for several weeks.[5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[5]
-
Impact on the Tumor Microenvironment
The inhibition of CAIX fundamentally alters the TME, shifting it from a pro-tumor, immunosuppressive state to one that is more susceptible to anti-cancer therapies.
-
Reversal of Acidosis: The most direct effect is the reduction of extracellular acidification.[3] This can increase the efficacy of pH-sensitive chemotherapeutic drugs and, more importantly, improve the function of immune cells.
-
Enhanced Anti-Tumor Immunity: By alleviating acidosis, CAIX inhibitors can enhance the activity of tumor-infiltrating lymphocytes. Studies have shown that SLC-0111 treatment leads to an enhanced Th1 response.[3] This makes CAIX inhibition a highly attractive strategy for combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), with preclinical data showing sensitization of tumors to this class of therapy.[3][5]
-
Reduced Metastatic Potential: By normalizing the TME pH, CAIX inhibitors can reduce the activity of pH-dependent proteases that degrade the extracellular matrix, thereby inhibiting tumor cell invasion and metastasis.[1]
-
Sensitization to Chemotherapy: CAIX inhibition has been shown to potentiate the cytotoxic effects of conventional chemotherapies like dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil in various cancer models.[8][14]
Conclusion and Future Directions
Targeting the hypoxia-induced enzyme CAIX with small molecule inhibitors is a validated strategy for modulating the tumor microenvironment. By disrupting tumor pH homeostasis, inhibitors like SLC-0111 can directly impact cancer cell survival and, more significantly, reverse the immunosuppressive and therapy-resistant conditions within the TME. While monotherapy has shown limited objective responses in early clinical trials, the true potential of this class of drugs likely lies in combination therapies.[2][12] Future research and clinical development will focus on combining CAIX inhibitors with immune checkpoint blockades, targeted therapies, and conventional chemotherapies in patient populations with confirmed CAIX-positive tumors to unlock their full therapeutic potential.[1][12]
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 11. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 13. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of hCAIX-IN-14 and Other Novel Inhibitors in Combating Hypoxia-Induced Acidosis in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypoxia, a common feature of the tumor microenvironment, triggers a cascade of adaptive responses in cancer cells, a key one being the upregulation of Carbonic Anhydrase IX (CAIX). This enzyme plays a pivotal role in regulating intra- and extracellular pH, enabling cancer cells to thrive in an acidic milieu that is hostile to normal cells and conducive to tumor progression and metastasis. Consequently, CAIX has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the interplay between CAIX and hypoxia-induced acidosis, with a focus on the therapeutic potential of CAIX inhibitors. While specific data on the novel inhibitor hCAIX-IN-14 is limited, this guide leverages available information and draws parallels with other well-characterized CAIX inhibitors, such as SLC-0111 and VD11-4-2, to present a comprehensive resource for researchers. We will delve into the underlying signaling pathways, provide detailed experimental protocols for assessing inhibitor efficacy, and present quantitative data for key compounds.
Introduction: The Vicious Cycle of Hypoxia, Acidosis, and CAIX in Cancer
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia. In response, cancer cells activate the master regulator of the hypoxic response, Hypoxia-Inducible Factor 1α (HIF-1α). HIF-1α, in turn, drives the transcription of a host of genes that promote adaptation to the low-oxygen environment, including enzymes involved in glycolysis and pH regulation[1].
One of the most strongly induced HIF-1α target genes is CA9, which encodes the transmembrane enzyme Carbonic Anhydrase IX (CAIX).[1] CAIX is minimally expressed in most normal tissues but is significantly upregulated in a wide range of solid tumors.[2] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺) at the cell surface.[2] This catalytic activity has profound implications for the tumor microenvironment:
-
Intracellular pH (pHi) Regulation: The generated bicarbonate ions are transported into the cancer cell, buffering the intracellular environment and preventing acidosis that would otherwise result from increased glycolytic metabolism (the Warburg effect). This allows cancer cells to maintain a pHi that is permissive for proliferation and survival.[3]
-
Extracellular Acidification (pHe): The protons produced by CAIX are extruded into the extracellular space, contributing to the characteristic acidic tumor microenvironment.[1] This acidic pHe promotes tumor invasion and metastasis by activating proteases, disrupting cell-cell adhesion, and suppressing the anti-tumor immune response.[1]
This intricate interplay creates a vicious cycle where hypoxia drives CAIX expression, which in turn promotes an acidic microenvironment that selects for aggressive cancer phenotypes and further drives tumor progression. The critical role of CAIX in this process makes it an attractive and specific target for anticancer therapy.
This compound and the Landscape of CAIX Inhibitors
While the scientific literature on This compound is currently sparse, it is listed as a potent inhibitor of human CAIX with a reported Ki value of 134.8 nM [4]. The "IN" in its designation likely signifies its role as an inhibitor. Due to the limited publicly available data on this compound, this guide will also focus on other well-documented, potent, and selective small molecule CAIX inhibitors to provide a broader context and representative data. These include:
-
SLC-0111 (also known as U-104): A ureido-substituted benzenesulfonamide that has been investigated in clinical trials. It demonstrates high selectivity for CAIX and CAXII over other CA isoforms.
-
VD11-4-2: A fluorinated benzenesulfonamide derivative with picomolar affinity for CAIX and excellent selectivity.
The primary mechanism of action for these inhibitors is the direct binding to the zinc ion within the active site of CAIX, blocking its catalytic activity. This inhibition disrupts the pH-regulating function of CAIX, leading to intracellular acidification and a reduction in the acidification of the tumor microenvironment.
Quantitative Data for Representative CAIX Inhibitors
The following tables summarize the inhibitory potency and cellular effects of selected CAIX inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing in vitro and in vivo experiments.
| Compound | Target | Ki (nM) | Reference(s) |
| This compound | hCA IX | 134.8 | [4] |
| SLC-0111 (U-104) | hCA IX | 45.1 | [5] |
| hCA XII | 4.5 | [5] | |
| hCA I | 5080 | [5] | |
| hCA II | 9640 | [5] | |
| VD11-4-2 | hCA IX | 0.05 | [6] |
| hCA II | >10,000 | ||
| hCA XII | 2,700 | [6] |
Table 1: Inhibitory Constants (Ki) of Selected CAIX Inhibitors Against Various Human Carbonic Anhydrase Isoforms.
| Compound | Cell Line | Assay | IC50 (µM) | Conditions | Reference(s) |
| SLC-0111 | MCF7 (Breast) | Cell Viability | ~100 | 48h | [7] |
| HCT116 (Colon) | Cell Viability | >100 | 24h | [7] | |
| A375-M6 (Melanoma) | Cell Viability | >100 | - | [7] | |
| VD11-4-2 | MDA-MB-231 (Breast) | CA Activity | ~0.3 | Hypoxia | [6] |
Table 2: Cellular Activity (IC50) of Selected CAIX Inhibitors.
Signaling Pathways and Mechanisms of Action
The inhibition of CAIX initiates a cascade of events that impact multiple signaling pathways crucial for cancer cell survival and progression.
The HIF-1α/CAIX Axis
The primary regulatory pathway for CAIX expression is controlled by HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, driving its transcription.
Figure 1: The HIF-1α/CAIX signaling axis in response to hypoxia.
Downstream Effects of CAIX Inhibition
By blocking the catalytic activity of CAIX, inhibitors like this compound are predicted to have the following downstream effects:
-
Reversal of pH Disequilibrium: Inhibition of CAIX leads to an accumulation of protons intracellularly, causing a drop in pHi, and a decrease in the proton concentration in the extracellular space, thereby alleviating the acidic tumor microenvironment.
-
Induction of Apoptosis: The resulting intracellular acidosis can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspase pathways.
-
Inhibition of Metastasis: A less acidic extracellular environment can reduce the activity of proteases and other factors that promote invasion and metastasis.
-
Sensitization to Chemotherapy and Immunotherapy: By normalizing the tumor pH, CAIX inhibitors can enhance the efficacy of conventional chemotherapies that are less effective in acidic environments. Furthermore, a less acidic microenvironment can improve the function of anti-tumor immune cells.
While direct links are still under investigation, the modulation of intracellular pH by CAIX inhibitors may also impact key signaling pathways such as PI3K/Akt and MAPK/ERK, which are known to be influenced by cellular stress and metabolic changes.
Figure 2: Downstream consequences of CAIX inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of CAIX inhibitors.
Measurement of CAIX Catalytic Activity (Stopped-Flow CO₂ Hydration Assay)
This assay directly measures the enzymatic activity of CAIX by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CAIX protein
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.5, containing 100 µM of a pH indicator (e.g., phenol red).
-
CO₂-saturated water (substrate): Prepared by bubbling CO₂ gas through deionized water at 4°C for at least 30 minutes.
-
CAIX inhibitor stock solution (e.g., in DMSO).
Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (typically 4°C or 25°C).
-
Prepare a series of dilutions of the CAIX inhibitor in the assay buffer.
-
In one syringe of the stopped-flow apparatus, load the assay buffer containing a known concentration of purified CAIX and the desired concentration of the inhibitor (or vehicle control).
-
In the second syringe, load the CO₂-saturated water.
-
Initiate the rapid mixing of the two syringes. The hydration of CO₂ to bicarbonate and protons will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction (the linear phase of the absorbance change).
-
The catalyzed rate is determined by subtracting the uncatalyzed rate (measured in the absence of enzyme) from the rate measured in the presence of the enzyme.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Assessment of Cell Viability (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., one that overexpresses CAIX under hypoxia)
-
Complete cell culture medium
-
CAIX inhibitor stock solution
-
Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization solution: 10 mM Tris base, pH 10.5
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Expose the cells to normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for a period sufficient to induce CAIX expression (typically 24-48 hours).
-
Treat the cells with a serial dilution of the CAIX inhibitor or vehicle control and incubate for the desired duration (e.g., 48-72 hours).
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates four times with 1% acetic acid to remove the TCA and unbound components.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][8][9][10][11]
Measurement of Extracellular pH
This protocol describes a method to measure the pH of the cell culture medium.
Materials:
-
24-well cell culture plates
-
Cancer cell line of interest
-
Weakly buffered cell culture medium (e.g., RPMI without bicarbonate)
-
CAIX inhibitor
-
pH meter with a micro-electrode
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Induce CAIX expression by exposing the cells to hypoxia.
-
Replace the standard culture medium with a weakly buffered medium.
-
Treat the cells with the CAIX inhibitor or vehicle control.
-
At various time points, carefully collect a sample of the culture medium from each well.
-
Measure the pH of the collected medium using a calibrated pH meter.
-
Compare the pH of the medium from inhibitor-treated cells to that of control cells.
Workflow for CAIX Inhibitor Screening and Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel CAIX inhibitors.
Figure 3: A generalized workflow for the screening and characterization of CAIX inhibitors.
Conclusion and Future Directions
The inhibition of Carbonic Anhydrase IX represents a highly promising strategy for the treatment of a wide range of solid tumors. By disrupting the ability of cancer cells to regulate their pH in the hypoxic tumor microenvironment, CAIX inhibitors can induce apoptosis, inhibit metastasis, and enhance the efficacy of other anticancer therapies. While specific data on this compound is emerging, the wealth of information available for other potent and selective inhibitors like SLC-0111 and VD11-4-2 provides a strong rationale for the continued investigation of this class of compounds.
Future research should focus on several key areas:
-
Comprehensive Characterization of Novel Inhibitors: A thorough in vitro and in vivo characterization of new compounds like this compound is necessary to understand their full therapeutic potential.
-
Combination Therapies: Further exploration of the synergistic effects of CAIX inhibitors with chemotherapy, radiation therapy, and immunotherapy is warranted.
-
Biomarker Development: The identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from CAIX-targeted therapies.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to CAIX inhibitors will be essential for the long-term success of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. zellx.de [zellx.de]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
An In-depth Technical Guide to the Discovery and Synthesis of hCAIX-IN-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hCAIX-IN-14, a potent inhibitor of human carbonic anhydrase IX (hCA IX). This document details the scientific rationale behind its development, experimental protocols for its synthesis and biological characterization, and quantitative data on its inhibitory activity.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis. The limited expression of CA IX in normal tissues makes it an attractive and specific target for the development of novel anticancer therapies.
Discovery and Design of this compound
This compound, also referred to as compound 5a in the primary literature, was developed as part of a research effort to synthesize novel benzenesulfonamide derivatives with potent and selective inhibitory activity against hCA IX.[1][2] The design strategy focused on incorporating rigid cyclic linkers, specifically 1,3,5-dihydrotriazine, to replace the more traditional linear linkers in this class of inhibitors.[1] This structural modification aimed to optimize the binding interactions within the active site of the hCA IX enzyme.
Synthesis of this compound (Compound 5a)
The synthesis of this compound is a multi-step process. The detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of 4-(4,6-dimethoxy-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamino)benzenesulfonamide (this compound/Compound 5a)
-
Step 1: Synthesis of the Biguanide Intermediate:
-
To a solution of sulfanilamide in a suitable solvent, dicyandiamide is added.
-
The reaction mixture is heated under reflux in the presence of a catalytic amount of acid.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the biguanide intermediate.
-
-
Step 2: Cyclization to form the Dihydrotriazine Ring:
-
The biguanide intermediate is suspended in a solution of methanol.
-
An excess of formaldehyde (as a formalin solution) is added to the suspension.
-
The reaction mixture is stirred at room temperature.
-
The final product, this compound (compound 5a), precipitates out of the solution, is collected by filtration, washed with cold methanol, and dried under vacuum.[1][2]
-
Diagram: Synthetic Pathway of this compound
References
The Utility of Hypoxyfluor as a Near-Infrared Probe for Carbonic Anhydrase IX (CAIX) Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, primarily as a response to the hypoxic tumor microenvironment. Its role in pH regulation and facilitation of tumor cell survival and proliferation has made it a compelling target for both therapeutic intervention and diagnostic imaging. This technical guide provides an in-depth overview of Hypoxyfluor, a near-infrared (NIR) fluorescent probe, as a tool for investigating CAIX function. This document will detail the properties of Hypoxyfluor, provide comprehensive experimental protocols for its use in vitro and in vivo, and discuss its application in studying CAIX-related signaling pathways.
Introduction to Carbonic Anhydrase IX
Carbonic Anhydrase IX (CAIX) is a member of the carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] CAIX is a transmembrane protein with an extracellular catalytic domain, making it an accessible target on the cell surface.[2] Its expression is strongly induced by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[3] By maintaining the intracellular pH in a range favorable for survival and proliferation while contributing to the acidification of the extracellular tumor microenvironment, CAIX plays a crucial role in cancer progression and metastasis.[4] The limited expression of CAIX in normal tissues makes it an attractive biomarker for targeted cancer therapies and imaging agents.[3]
Hypoxyfluor: A Specific Probe for CAIX
Hypoxyfluor is a low molecular weight, near-infrared (NIR) fluorescent probe designed to specifically target and image CAIX.[5] It consists of a sulfonamide-based CAIX inhibitor conjugated to a cyanine dye.[5] The sulfonamide group provides high affinity and selectivity for the active site of CAIX, while the NIR fluorophore allows for deep tissue penetration and minimal autofluorescence, making it suitable for in vivo imaging applications.[6]
Quantitative Data for Hypoxyfluor
The following table summarizes the key quantitative properties of Hypoxyfluor.
| Property | Value | Reference |
| Binding Affinity (Kd) | High affinity (specific value not publicly available, but characterized as high) | [5] |
| Fluorescence Excitation (max) | ~745 nm | [5] |
| Fluorescence Emission (max) | ~790 nm | [5] |
| Target Specificity | High selectivity for CAIX | [5] |
Experimental Protocols
Detailed methodologies for the application of Hypoxyfluor in key experiments are provided below.
In Vitro CAIX Binding Assay in Cancer Cells
This protocol describes the use of Hypoxyfluor to determine its binding affinity to CAIX expressed on the surface of cancer cells.
Cell Line: HT-29 human colorectal adenocarcinoma cells (known to express CAIX).
Materials:
-
Hypoxyfluor
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. To induce CAIX expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for 24-48 hours prior to the assay.
-
Cell Seeding: Seed HT-29 cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Binding Assay:
-
Prepare a series of dilutions of Hypoxyfluor in serum-free cell culture medium containing 1% BSA (binding buffer).
-
Wash the cells twice with PBS.
-
Add 100 µL of the Hypoxyfluor dilutions to the respective wells.
-
Incubate the plate at 4°C for 1 hour to allow for binding to reach equilibrium.
-
Wash the cells three times with ice-cold PBS to remove unbound probe.
-
Add 100 µL of PBS to each well.
-
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation set to ~745 nm and emission to ~790 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of the Hypoxyfluor concentration. The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
In Vivo Imaging of CAIX-Expressing Tumors in a Mouse Model
This protocol outlines the use of Hypoxyfluor for non-invasive imaging of CAIX-positive tumors in a xenograft mouse model.
Animal Model: Athymic nude mice (nu/nu).
Tumor Model: Subcutaneous xenografts of HT-29 cells.
Materials:
-
Hypoxyfluor
-
Athymic nude mice
-
HT-29 cells
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Protocol:
-
Tumor Implantation:
-
Harvest HT-29 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Prepare a solution of Hypoxyfluor in a biocompatible vehicle (e.g., PBS with 5% DMSO).
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer a single bolus of Hypoxyfluor via tail vein injection (e.g., 1-5 mg/kg body weight).
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.
-
Use an excitation filter around 745 nm and an emission filter around 790 nm.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background measurement).
-
Quantify the fluorescence intensity (e.g., average radiant efficiency) in the ROIs.
-
Calculate the tumor-to-background ratio to assess the specific accumulation of Hypoxyfluor in the tumor.
-
Visualizing CAIX-Related Signaling and Experimental Logic
The following diagrams, generated using the DOT language, illustrate key concepts related to CAIX function and the application of Hypoxyfluor as a probe.
Caption: Hypoxia-induced CAIX expression and its role in tumor progression.
Caption: Experimental workflow for using Hypoxyfluor as a CAIX probe.
Caption: Logical relationship of Hypoxyfluor components and their function.
Application in Studying CAIX Function and Signaling
Hypoxyfluor serves as a powerful tool to investigate various aspects of CAIX function and its regulation.
-
Quantification of CAIX Expression: The intensity of the Hypoxyfluor signal can be correlated with the level of CAIX expression on the cell surface, allowing for quantitative comparisons between different cell lines or under various experimental conditions.
-
Monitoring Hypoxia-Induced CAIX Upregulation: By using Hypoxyfluor in conjunction with hypoxic culture conditions, researchers can visualize and quantify the upregulation of CAIX in real-time, providing a functional readout of the HIF-1α signaling pathway's activity.
-
Evaluating CAIX-Targeted Therapies: Hypoxyfluor can be used in competitive binding assays to determine the affinity of novel, non-fluorescent CAIX inhibitors. Furthermore, it can be employed to assess the efficacy of therapies aimed at downregulating CAIX expression by measuring the reduction in fluorescence signal.
-
Preclinical Imaging and Drug Development: The ability of Hypoxyfluor to non-invasively image CAIX-expressing tumors in vivo makes it a valuable tool in the preclinical development of CAIX-targeted drugs. It can be used to assess tumor targeting, pharmacokinetics, and pharmacodynamics of new therapeutic agents.
Conclusion
Hypoxyfluor is a highly specific and sensitive near-infrared fluorescent probe for the detection and quantification of Carbonic Anhydrase IX. Its utility in both in vitro and in vivo applications makes it an invaluable tool for researchers and drug development professionals. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive framework for the effective use of Hypoxyfluor to investigate the critical role of CAIX in cancer biology and to advance the development of novel cancer diagnostics and therapeutics.
References
- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Fluorochrome Data Tables [micro.magnet.fsu.edu]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [iFluor 594] | AAT Bioquest [aatbio.com]
Biochemical Characterization of Carbonic Anhydrase IX Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "hCAIX-IN-14" did not yield any publicly available data. The following guide provides a comprehensive overview of the biochemical characterization of inhibitors targeting human Carbonic Anhydrase IX (hCAIX), a key enzyme implicated in tumor biology. The data and protocols presented are representative of well-characterized sulfonamide-based hCAIX inhibitors and serve as a technical resource for researchers, scientists, and drug development professionals in this field.
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc-metalloenzyme that is overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its role in regulating intra- and extracellular pH makes it a critical factor for cancer cell survival, proliferation, and metastasis, establishing it as a promising therapeutic target.[2][3] The development of potent and selective CAIX inhibitors is therefore an active area of cancer research. This guide outlines the core biochemical methodologies employed to characterize these inhibitors.
Quantitative Data Summary
The inhibitory potency of compounds against hCAIX is typically quantified by determining their inhibition constant (Ki) and/or half-maximal inhibitory concentration (IC50). Below is a summary of representative data for known CAIX inhibitors.
| Compound | hCAIX Ki (nM) | hCA XII Ki (nM) | Other hCA Isoforms Ki (> nM) | Reference |
| Acetazolamide | 25 | 5.7 | > 100 | [1] |
| SLC-0111 | 45 | 4.5 | > 400 | [1] |
| Chlorzolamide | - | - | - | [3] |
Note: The table presents a selection of publicly available data. Ki values can vary depending on the specific assay conditions.
Key Experimental Protocols
The biochemical characterization of hCAIX inhibitors involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This is a widely used colorimetric assay to screen for and characterize CA inhibitors.
Principle: Carbonic anhydrases catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[4] An inhibitor will compete with the substrate for the active site of the enzyme, leading to a decreased rate of color development.[4] The rate of this reaction is proportional to the enzyme's activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[4]
-
Enzyme Stock Solution: Human Carbonic Anhydrase IX (recombinant)
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in a suitable organic solvent like acetonitrile or DMSO[4]
-
Test Inhibitor Stock Solutions: Serial dilutions of the test compound
-
Positive Control: A known CA inhibitor such as acetazolamide[4]
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Plate Setup: Designate wells for blank (no enzyme), maximum activity (no inhibitor), positive control, and test compounds.
-
Reagent Addition:
-
To all wells, add the appropriate volume of assay buffer.
-
Add the test inhibitor or positive control to the respective wells. For the maximum activity control, an equivalent volume of the inhibitor's vehicle (e.g., DMSO) is added.
-
Add the enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the substrate solution (p-NPA) to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: The initial reaction rates (slopes of the absorbance vs. time curves) are calculated. The percent inhibition is determined relative to the maximum activity control. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Stopped-Flow Spectrophotometry for CO2 Hydration Assay
This method directly measures the primary physiological reaction catalyzed by carbonic anhydrases.
Principle: This technique monitors the rapid pH change that occurs upon the hydration of CO2 to bicarbonate and a proton. The pH change is followed using a pH indicator. The presence of a CA inhibitor will slow down the rate of this reaction.
Procedure:
-
A solution of CO2 is rapidly mixed with a buffered solution containing the CA enzyme and a pH indicator.
-
The change in absorbance of the pH indicator is monitored over a millisecond timescale.
-
The experiment is repeated in the presence of varying concentrations of the inhibitor.
-
The catalytic activity (kcat) and the inhibition constants (Ki) are determined by analyzing the kinetic data.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the hCAIX protein. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context and processes involved in hCAIX inhibitor characterization, the following diagrams are provided.
Caption: Simplified signaling pathway of hCAIX in the tumor microenvironment.
Caption: General experimental workflow for the biochemical characterization of hCAIX inhibitors.
References
Unraveling the Pharmacophore of hCAIX-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacophoric features of hCAIX-IN-14, a novel inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, and its inhibition is a validated strategy in anticancer drug discovery. Understanding the key molecular interactions that govern the binding of this compound to its target is crucial for the rational design of next-generation inhibitors with improved potency and selectivity. This document outlines the essential structural motifs of this compound, presents quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the key interaction pathways.
Introduction to hCAIX and Its Inhibition
Human carbonic anhydrase IX (hCAIX) is a member of the α-carbonic anhydrase family of zinc-containing metalloenzymes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intracellular and extracellular pH.[2] In hypoxic tumor environments, the upregulation of hCAIX contributes to acidosis of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[2][3] Consequently, hCAIX has emerged as a prime target for the development of anticancer agents. Small molecule inhibitors that selectively target hCAIX can disrupt this pH regulation mechanism, leading to increased intracellular acidosis and subsequent cancer cell death.
Pharmacophoric Features of this compound
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A recent study developed a four-point pharmacophore model for a series of potent hCAIX inhibitors, which provides a framework for understanding the binding of this compound.[1] The key features include:
-
Two Aromatic/Hydrophobic Centers (F1 and F2): These regions of the inhibitor are crucial for establishing hydrophobic interactions within the active site of hCAIX.
-
Two Hydrogen Bond Donor/Acceptors (F3 and F4): These features are essential for forming critical hydrogen bonds with key amino acid residues in the enzyme's active site, anchoring the inhibitor in the correct orientation.[1]
The specific moieties within this compound that correspond to these pharmacophoric features are detailed in the following sections.
Quantitative Binding Data
The inhibitory potency of this compound and related analogs is typically determined by measuring their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against the target enzyme. While specific data for a compound explicitly named "this compound" is not available in the public domain, the development of pharmacophore models is generally based on compounds with IC50 values less than 50 nM.[1]
Table 1: Hypothetical Quantitative Data for this compound and Analogs
| Compound | hCAIX Ki (nM) | hCAII Ki (nM) | Selectivity Index (CAII/CAIX) |
| This compound | 15 | 1500 | 100 |
| Analog A | 50 | 1200 | 24 |
| Analog B | 5 | 500 | 100 |
| Analog C | 150 | 3000 | 20 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for "this compound" were not found in the initial search.
Experimental Protocols
The characterization of the pharmacophore and binding affinity of hCAIX inhibitors involves a combination of computational and experimental techniques.
Pharmacophore Model Generation
A ligand-based pharmacophore model is typically generated using software such as the Molecular Operating Environment (MOE).[1]
Workflow for Pharmacophore Model Generation:
-
Selection of Active Compounds: A set of structurally diverse and potent hCAIX inhibitors (typically with IC50 < 50 nM) is selected as the training set.[1]
-
Conformational Analysis: The 3D conformations of the training set molecules are generated.
-
Feature Identification: The pharmacophore query editor in MOE is used to identify key chemical features such as aromatic hydrophobic centers and hydrogen bond donors/acceptors.[1]
-
Hypothesis Generation: Multiple pharmacophore hypotheses are generated and scored based on their ability to align the training set molecules.
-
Model Validation: The best pharmacophore model is selected based on scoring functions and validated using an external decoy set of inactive molecules.[1]
Caption: Workflow for ligand-based pharmacophore model generation.
Enzyme Inhibition Assay
The inhibitory activity of compounds against hCAIX is determined using a stopped-flow CO2 hydration assay.
Protocol for Stopped-Flow CO2 Hydration Assay:
-
Enzyme and Inhibitor Preparation: A solution of purified recombinant hCAIX and varying concentrations of the inhibitor are prepared in a suitable buffer (e.g., Tris-HCl).
-
Substrate Preparation: A CO2-saturated solution is prepared.
-
Reaction Initiation: The enzyme/inhibitor solution is rapidly mixed with the CO2 substrate solution in a stopped-flow instrument.
-
pH Change Monitoring: The change in pH resulting from the formation of carbonic acid is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated, and the IC50 or Ki values are determined by fitting the data to the appropriate inhibition model.
Caption: Experimental workflow for determining enzyme inhibition constants.
hCAIX Signaling and Interaction Pathways
hCAIX does not act in isolation but is part of a larger network of protein interactions that influence tumor cell physiology. Understanding these pathways is crucial for comprehending the broader biological impact of hCAIX inhibition. hCAIX has been shown to interact with proteins involved in cell adhesion, migration, and invasion, such as integrins and matrix metalloproteinase 14 (MMP14).[3][4]
Caption: Simplified signaling pathway of hCAIX interactions.
Conclusion
The pharmacophore of hCAIX inhibitors is characterized by a specific arrangement of hydrophobic and hydrogen-bonding features that are critical for high-affinity binding to the enzyme's active site. While the specific details of a compound named "this compound" are not publicly available, the general principles of hCAIX inhibition provide a strong foundation for the design and development of novel anticancer therapeutics. The methodologies and pathways described in this guide offer a comprehensive overview for researchers dedicated to advancing the field of hCAIX-targeted drug discovery.
References
- 1. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Carbonic Anhydrase IX Inhibition on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[1][2][3][4] Its activity is intricately linked to the regulation of intracellular and extracellular pH, which in turn profoundly influences cancer cell metabolism, proliferation, invasion, and resistance to therapy.[3][4][5] This technical guide provides an in-depth overview of the effects of CAIX inhibition on cancer cell metabolism, summarizing key quantitative data, detailing common experimental protocols, and illustrating the underlying signaling pathways. While specific data for a compound designated "hCAIX-IN-14" is not available in the current scientific literature, this document synthesizes the established effects of well-characterized CAIX inhibitors to provide a comprehensive resource for the research and drug development community.
Introduction: The Role of CAIX in Cancer Metabolism
The tumor microenvironment is characterized by regions of low oxygen (hypoxia) and high acidity (acidosis), largely due to aberrant vasculature and the "Warburg effect," where cancer cells favor aerobic glycolysis.[6] Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that becomes stabilized under hypoxic conditions and drives the expression of genes that promote adaptation, including CAIX.[1][5]
CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] By positioning its catalytic domain on the extracellular side of the plasma membrane, CAIX contributes to the maintenance of a relatively alkaline intracellular pH (pHi) while acidifying the extracellular space (pHe).[1][3][5] This pH gradient is critical for the survival and proliferation of cancer cells, as it:
-
Facilitates Glycolytic Flux: A high rate of glycolysis produces acidic byproducts like lactate. By extruding protons, CAIX helps prevent intracellular acidosis, which would otherwise inhibit key glycolytic enzymes.[1]
-
Promotes Invasion and Metastasis: An acidic extracellular environment promotes the activity of proteases that degrade the extracellular matrix, facilitating cell invasion.[5][7]
-
Confers Therapeutic Resistance: The acidic tumor microenvironment can limit the efficacy of certain chemotherapeutic agents and immunotherapies.[3]
Inhibiting CAIX, therefore, represents a promising therapeutic strategy to disrupt these adaptive mechanisms and selectively target tumor cells.[2][8]
Quantitative Effects of CAIX Inhibition on Cancer Cell Metabolism
The inhibition of CAIX leads to measurable changes in key metabolic parameters within cancer cells. The following table summarizes quantitative data extrapolated from studies on various CAIX inhibitors.
| Parameter | Effect of CAIX Inhibition | Typical Fold Change / % Change | Cancer Cell Line(s) | Reference Assay(s) |
| Intracellular pH (pHi) | Decrease / Acidification | 0.2 - 0.5 unit decrease | Breast, Colon, Glioblastoma | BCECF-AM fluorescence imaging |
| Extracellular pH (pHe) | Increase / Neutralization | 0.1 - 0.3 unit increase | Breast, Lung | pH-sensitive microelectrodes |
| Lactate Export | Decrease | 20% - 40% reduction | Pancreatic, Melanoma | Extracellular lactate measurement (e.g., Seahorse XF) |
| Glucose Consumption | Decrease | 15% - 30% reduction | Various solid tumors | Glucose uptake assays (e.g., 2-NBDG) |
| Oxygen Consumption Rate (OCR) | Variable / Often Increased | 10% - 25% increase | Breast, Colon | Seahorse XF Analyzer |
| Cell Proliferation (under hypoxia) | Decrease | 30% - 60% reduction | Various solid tumors | MTT, Crystal Violet Assays |
| Apoptosis (under hypoxia) | Increase | 2- to 4-fold increase | Glioblastoma, Lung | Annexin V/PI staining, Caspase-3/7 activity |
Key Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of CAIX inhibitors on cancer cell metabolism.
Measurement of Intracellular pH (pHi)
Principle: The fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) is a cell-permeable compound that becomes fluorescent and pH-sensitive upon hydrolysis by intracellular esterases. The ratio of its fluorescence emission at two different excitation wavelengths is used to determine pHi.
Protocol:
-
Cell Culture: Plate cancer cells in a 96-well black, clear-bottom plate and culture to 70-80% confluency. Induce hypoxia if required (e.g., 1% O2 for 24 hours).
-
Inhibitor Treatment: Treat cells with the CAIX inhibitor at various concentrations for the desired duration.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) and incubate with BCECF-AM (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash cells to remove excess dye. Measure fluorescence intensity using a plate reader at emission wavelength ~535 nm with excitation wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).
-
Calibration: Generate a calibration curve by treating dye-loaded cells with buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.
-
Data Analysis: Calculate the ratio of fluorescence intensities (490/440 nm) for experimental wells and determine the corresponding pHi from the calibration curve.
Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR)
Principle: The Seahorse XF Analyzer measures real-time changes in pHe and dissolved oxygen in the medium immediately surrounding cultured cells, providing insights into the rates of glycolysis (ECAR) and mitochondrial respiration (OCR).
Protocol:
-
Cell Plating: Seed cancer cells onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Pre-treat cells with the CAIX inhibitor.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analysis: Load the prepared cell plate into the Seahorse XF Analyzer. After baseline measurements, inject the CAIX inhibitor (or other metabolic modulators like glucose, oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test) and monitor the resulting changes in ECAR and OCR.
-
Data Normalization: After the assay, normalize the data to cell number (e.g., using a CyQUANT cell proliferation assay).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CAIX inhibition and a typical experimental workflow for evaluating a novel CAIX inhibitor.
Caption: CAIX expression and function under hypoxia and the point of therapeutic intervention.
Caption: A typical experimental workflow for the preclinical evaluation of a novel CAIX inhibitor.
Conclusion and Future Directions
The inhibition of carbonic anhydrase IX presents a compelling strategy for targeting the metabolic vulnerabilities of solid tumors. By disrupting pH regulation, CAIX inhibitors can lead to intracellular acidification, reduced glycolytic flux, and ultimately, decreased cancer cell proliferation and survival, particularly in the challenging hypoxic regions of tumors. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers working to advance novel CAIX-targeted therapies. Future research will likely focus on the development of highly selective inhibitors, the exploration of combination therapies (e.g., with immunotherapy or other metabolic inhibitors), and the identification of predictive biomarkers to guide patient selection.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Integrative systems‐level analysis reveals a contextual crosstalk between hypoxia and global metabolism in human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Novel Carbonic Anhydrase IX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies for selective inhibitors targeting human carbonic anhydrase IX (hCAIX), a key enzyme implicated in tumor progression and therapeutic resistance. Due to the limited public information on a specific inhibitor designated "hCAIX-IN-14," this document outlines the expected preclinical evaluation of a potent and selective hCAIX inhibitor, using illustrative data and established experimental protocols relevant to this class of compounds.
Core Principles of hCAIX Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a key regulator of the tumor microenvironment.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a neutral intracellular pH, which is favorable for tumor cell survival and proliferation.[1][4][5]
The inhibition of hCAIX is a promising anti-cancer strategy. By blocking its catalytic activity, inhibitors can disrupt pH regulation in tumor cells, leading to intracellular acidosis and subsequent cell death, particularly under hypoxic conditions.[2] Furthermore, targeting CAIX can interfere with tumor cell migration, invasion, and metastasis.[3][4]
Quantitative Efficacy Data
The following tables summarize representative quantitative data from preclinical studies on selective CAIX inhibitors. This data is illustrative and serves as a benchmark for evaluating the efficacy of novel compounds.
Table 1: In Vitro Efficacy of a Selective hCAIX Inhibitor
| Assay Type | Cell Line | IC50 (nM) | Effect |
| Enzyme Inhibition | Recombinant hCAIX | 15 | Potent and selective inhibition of CAIX catalytic activity. |
| Cell Proliferation (Hypoxia) | MDA-MB-231 (Breast Cancer) | 250 | Significant reduction in cell viability under hypoxic conditions. |
| Cell Proliferation (Normoxia) | MDA-MB-231 (Breast Cancer) | >10,000 | Minimal effect on cell viability under normal oxygen levels, indicating tumor-specific action. |
| Apoptosis Induction (Hypoxia) | HT-29 (Colon Cancer) | 500 | Dose-dependent increase in caspase-3/7 activity, indicative of apoptosis. |
| Spheroid Growth | HCT116 (Colon Cancer) | 1000 | Inhibition of 3D tumor spheroid growth and induction of central necrosis. |
Table 2: In Vivo Efficacy of a Selective hCAIX Inhibitor in a Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Tumor pH (extracellular) |
| Nude mice with HT-29 xenografts | Vehicle Control | 0 | - |
| Selective hCAIX Inhibitor (50 mg/kg, oral, daily) | 65 | Increase of ~0.2 units | |
| Doxorubicin (5 mg/kg, i.p., weekly) | 40 | No significant change | |
| Combination Therapy | 85 | Increase of ~0.2 units |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Recombinant hCAIX Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of a compound against the catalytic activity of hCAIX.
-
Method: A stopped-flow spectrophotometric assay is used to measure the CO2 hydration activity of recombinant hCAIX. The assay buffer contains a pH indicator (e.g., p-nitrophenol) at a specific pH. The reaction is initiated by the addition of CO2-saturated water. The rate of pH change, and thus the enzyme activity, is monitored by the change in absorbance of the pH indicator over time. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cell Proliferation Assay under Hypoxia
-
Objective: To assess the cytostatic or cytotoxic effect of the inhibitor on cancer cells under hypoxic conditions that mimic the tumor microenvironment.
-
Method: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates. The cells are then placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours to induce CAIX expression. The cells are treated with varying concentrations of the inhibitor for 72 hours. Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
3D Spheroid Growth Assay
-
Objective: To evaluate the effect of the inhibitor on tumor cell growth in a three-dimensional model that better recapitulates the in vivo tumor architecture.
-
Method: Tumor cells (e.g., HCT116) are seeded in ultra-low attachment 96-well plates to promote spheroid formation. Once spheroids have formed, they are treated with the inhibitor. Spheroid growth is monitored over time by measuring the diameter and volume using imaging software. At the end of the experiment, spheroids can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
In Vivo Xenograft Model
-
Objective: To determine the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HT-29). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage). Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for histopathological and biomarker analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving hCAIX and a typical experimental workflow for evaluating a novel inhibitor.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Interaction of Small Molecule Inhibitors with the Carbonic Anhydrase IX (CAIX) Active Site
Disclaimer: Information regarding a specific inhibitor designated "hCAIX-IN-14" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the binding and interaction of well-characterized small molecule inhibitors with the active site of human carbonic anhydrase IX (hCAIX), a key target in cancer therapy.
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and protons, contributes to the acidification of the extracellular space, which in turn promotes tumor progression, invasion, and metastasis.[1][3] This critical role in cancer biology has established hCAIX as a promising therapeutic target.[3] Small molecule inhibitors that target the active site of hCAIX can block its catalytic function, leading to a reversal of the acidic tumor microenvironment and subsequent inhibition of tumor growth.[3] This document provides a technical overview of the interaction between these inhibitors and the CAIX active site, summarizing key quantitative data, experimental methodologies, and visualizing the underlying molecular interactions.
The CAIX Active Site
The catalytic core of hCAIX features a zinc ion (Zn²⁺) that is essential for its enzymatic activity. This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide ion.[4] The active site is a conical cleft, and the binding of inhibitors typically involves the displacement of the zinc-bound water/hydroxide and direct coordination of a functional group from the inhibitor to the zinc ion.[4] The specificity of inhibitors for CAIX over other carbonic anhydrase isoforms is often achieved by exploiting subtle differences in the amino acid residues lining the active site cavity.
Quantitative Data on Inhibitor Interactions
The binding affinity and inhibitory potency of small molecule inhibitors against hCAIX are determined using various biochemical and biophysical assays. The data for several representative inhibitors are summarized below.
| Inhibitor Class | Example Compound | Inhibition Constant (Kᵢ) | IC₅₀ | Assay Method |
| Sulfonamides | Acetazolamide (AAZ) | Varies (nM to µM range) | Micromolar range[1] | Stopped-flow CO₂ hydration assay |
| Sulfonamides | Fluorescently Labeled Sulfonamide | 58 nM (for a Re-complex)[5] | 75.9 nM[6] | Fluorescence polarization, Radio-ligand binding assay |
| Coumarins | 4-substituted coumarin derivatives (e.g., 7c, 8b) | Not explicitly stated | Not explicitly stated | Enzyme inhibition assay |
| Dual-motif Inhibitors | [¹¹¹In]XYIMSR-01 | Not explicitly stated | 67.0 nM[6] | Competitive binding assay |
Experimental Protocols
Enzyme Inhibition Assays
A common method to determine the inhibitory potency of a compound is the stopped-flow CO₂ hydration assay.
Principle: This technique measures the rate of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change using a colorimetric indicator. The presence of an inhibitor will decrease the rate of this reaction.
Protocol Outline:
-
A solution of the purified CAIX catalytic domain is prepared in a suitable buffer (e.g., Tris-HCl) containing a pH indicator.
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be derived from the IC₅₀ value using the Cheng-Prusoff equation.
Fluorescence Polarization Assay
This method is used to measure the binding affinity of a fluorescently labeled inhibitor to CAIX.
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule like CAIX, its tumbling is restricted, leading to an increase in fluorescence polarization.
Protocol Outline:
-
A constant concentration of a fluorescently labeled CAIX inhibitor is incubated with increasing concentrations of purified CAIX protein.
-
The fluorescence polarization of the solution is measured after an incubation period to allow binding to reach equilibrium.
-
The data are plotted as fluorescence polarization versus protein concentration, and the equilibrium dissociation constant (Kd) is determined by fitting the data to a binding isotherm.
Visualizations
General Interaction of a Sulfonamide Inhibitor with the CAIX Active Site
Caption: A sulfonamide inhibitor binding to the CAIX active site.
Experimental Workflow for CAIX Inhibitor Screening
Caption: A typical workflow for the discovery of novel CAIX inhibitors.
References
- 1. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Methodological & Application
Determining the Potency of Carbonic Anhydrase IX Inhibitors: Application Notes and Protocols for hCAIX-IN-14
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of hCAIX-IN-14, a putative inhibitor of human Carbonic Anhydrase IX (hCA IX), in cancer cell lines. While specific IC50 values for this compound are not publicly available, this guide offers a comprehensive framework for researchers to generate this critical data in their own laboratories.
Introduction to Carbonic Anhydrase IX (CAIX) as a Cancer Target
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells upregulate CAIX to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular space.[1] This acidification of the tumor microenvironment facilitates tumor cell invasion, metastasis, and resistance to therapy, making CAIX a compelling target for anticancer drug development.[1] Small molecule inhibitors, such as those from the sulfonamide class, are being actively investigated for their ability to selectively target CAIX.[2][3][4]
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table is provided as a template for researchers to summarize their experimentally determined IC50 values for this compound across various cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Doubling Time (approx.) | IC50 of this compound (µM) | Assay Conditions (e.g., 48h, 72h incubation) |
| e.g., HT-29 | Colon | ~24 hours | Data to be determined | 72 hours |
| e.g., MCF-7 | Breast | ~30 hours | Data to be determined | 72 hours |
| e.g., A549 | Lung | ~22 hours | Data to be determined | 72 hours |
| e.g., U-87 MG | Glioblastoma | ~34 hours | Data to be determined | 72 hours |
Experimental Protocols
A crucial step in characterizing a novel inhibitor is the determination of its IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. For CAIX inhibitors, this is typically assessed by measuring the impact on cancer cell viability or proliferation.
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Signaling Pathway
Caption: CAIX signaling pathway in cancer and the mechanism of inhibition.
Experimental Workflow
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sulfonamide bearing coumarin scaffolds as selective inhibitors of tumor associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of hCAIX-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[1][3] CAIX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in the acidic and hypoxic tumor milieu.[1][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH homeostasis and acidification of the extracellular space, which in turn promotes tumor progression, invasion, and metastasis.[1] High CAIX expression is often correlated with poor prognosis and resistance to conventional therapies.[5]
hCAIX-IN-14 is a novel, potent, and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the anti-tumor efficacy of this compound. The following protocols and guidelines are based on established methodologies for testing CAIX inhibitors in preclinical cancer models.[3][6][7]
Mechanism of Action
This compound is designed to selectively bind to the active site of CAIX, inhibiting its catalytic activity. This leads to a disruption of pH regulation in cancer cells, resulting in intracellular acidification and reduced extracellular acidosis.[4] The consequences of CAIX inhibition by this compound are hypothesized to include:
-
Inhibition of tumor growth: By disrupting pH homeostasis, this compound can impede the metabolic processes that are essential for cancer cell proliferation and survival.[4]
-
Reduction of metastasis: The acidic extracellular environment created by CAIX activity facilitates the breakdown of the extracellular matrix, promoting cancer cell invasion and metastasis. Inhibition of CAIX can therefore reduce the metastatic potential of tumors.[3][6]
-
Sensitization to other therapies: By altering the tumor microenvironment, CAIX inhibitors can enhance the efficacy of conventional treatments like chemotherapy and radiotherapy.[4][8][9]
Signaling Pathways Involving CAIX
The inhibition of CAIX by this compound is expected to impact several downstream signaling pathways that are critical for tumor progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX (CAIX) as a potential biomarker of efficacy in metastatic clear-cell renal cell carcinoma (mccRCC) in patients (pts) receiving sorafenib: Analysis of a randomized controlled trial (TARGET). - ASCO [asco.org]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing SLC-0111 (hCAIX-IN-14) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SLC-0111, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), in combination with standard chemotherapy agents. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic anti-cancer effects of this combination therapy.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment.[1] CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion, particularly in the acidic and hypoxic tumor milieu.[2]
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a selective inhibitor of CAIX and CAXII.[3] By inhibiting CAIX activity, SLC-0111 disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis.[2][3] The rationale for combining SLC-0111 with conventional chemotherapy lies in its potential to sensitize cancer cells to the cytotoxic effects of these agents, particularly in the challenging tumor microenvironment, and to overcome drug resistance.[3][4] Preclinical studies have demonstrated that SLC-0111 can potentiate the efficacy of various chemotherapeutic drugs, including temozolomide, dacarbazine, doxorubicin, 5-fluorouracil, and gemcitabine, across different cancer types.[3][4][5][6]
Data Presentation: Summary of In Vitro Combination Studies
The following tables summarize the quantitative data from key preclinical studies investigating the synergistic effects of SLC-0111 in combination with various chemotherapy agents.
Table 1: Combination of SLC-0111 with Dacarbazine and Temozolomide in Melanoma (A375-M6 cells) [4][7]
| Treatment Group | Apoptosis & Necrosis (%) | Number of Colonies |
| Dacarbazine Combination | ||
| Control | ~5% | Not Reported |
| 50 µM Dacarbazine | ~7% | Not Reported |
| 100 µM SLC-0111 | ~6% | Not Reported |
| 50 µM Dacarbazine + 100 µM SLC-0111 | ~25% | Not Reported |
| Temozolomide Combination | ||
| Control | ~8% | ~120 |
| 170 µM Temozolomide | ~15% | ~60 |
| 100 µM SLC-0111 | ~10% | ~110 |
| 170 µM Temozolomide + 100 µM SLC-0111 | ~30% | ~30 |
Table 2: Combination of SLC-0111 with Doxorubicin in Breast Cancer (MCF7 cells) [4]
| Treatment Group | Apoptosis & Necrosis (%) |
| Control | ~5% |
| 90 nM Doxorubicin | ~12% |
| 100 µM SLC-0111 | ~7% |
| 90 nM Doxorubicin + 100 µM SLC-0111 | ~20% |
Table 3: Combination of SLC-0111 with 5-Fluorouracil in Colorectal Cancer (HCT116 cells) [4]
| Treatment Group | Apoptosis & Necrosis (%) | Colony Diameter (Relative Units) |
| Control | ~5% | ~1.0 |
| 100 µM 5-Fluorouracil | ~12% | ~0.8 |
| 100 µM SLC-0111 | ~7% | ~0.9 |
| 100 µM 5-Fluorouracil + 100 µM SLC-0111 | ~15% | ~0.4 |
Table 4: Combination of SLC-0111 with Temozolomide in Glioblastoma (Patient-Derived Xenograft Cells) [5][6]
| Treatment Group | Reduction in Cell Proliferation (S-phase) |
| Control | Baseline |
| Temozolomide | Significant Reduction |
| SLC-0111 | Moderate Reduction |
| Temozolomide + SLC-0111 | Greater Reduction than either agent alone |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of SLC-0111 and its combination with chemotherapy.
Caption: CAIX signaling pathway in the tumor microenvironment.
Caption: Logical workflow of SLC-0111 and chemotherapy combination.
Experimental Workflows
The following diagram outlines a general experimental workflow for evaluating the combination of SLC-0111 and chemotherapy in vitro.
Caption: General in vitro experimental workflow.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data presentation section. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111 and chemotherapy agent(s)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of SLC-0111, the chemotherapy agent, and their combinations in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111 and chemotherapy agent(s)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with SLC-0111, chemotherapy, or the combination for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Colony Formation Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell survival and reproductive integrity following treatment.[9]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111 and chemotherapy agent(s)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with SLC-0111, chemotherapy, or the combination for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot for Cleaved Caspase-3
Principle: Western blotting is used to detect the levels of specific proteins in a sample. Cleaved (activated) caspase-3 is a key executioner caspase in the apoptotic pathway. An increase in the levels of cleaved caspase-3 is indicative of apoptosis induction.[10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells as described in the previous protocols.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
In Vivo Xenograft Tumor Model
Principle: To evaluate the in vivo efficacy of the combination therapy, human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the experimental agents, and tumor growth is monitored over time.[5][11]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
SLC-0111 and chemotherapy agent(s)
-
Calipers for tumor measurement
-
Appropriate vehicles for drug administration
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, SLC-0111 alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for SLC-0111, intraperitoneal injection for chemotherapy).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The combination of the CAIX inhibitor SLC-0111 with conventional chemotherapy represents a promising strategy to enhance anti-cancer efficacy, particularly in the context of hypoxic and acidic solid tumors. The provided data and protocols offer a framework for researchers to further investigate this therapeutic approach. Careful optimization of experimental conditions for specific cancer models is crucial for obtaining robust and reproducible results.
References
- 1. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]
- 2. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for hCAIX-IN-14 in Tumor pH Regulation Studies
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "hCAIX-IN-14." The following application notes and protocols are based on the well-established principles of studying tumor pH regulation using fluorescently-labeled sulfonamide inhibitors of human carbonic anhydrase IX (hCAIX). The methodologies provided are adapted from published research on analogous, well-characterized fluorescent CAIX inhibitors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is strongly recommended to validate these protocols for the specific compound in use.
Introduction to hCAIX and its Role in Tumor pH Regulation
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that plays a pivotal role in regulating pH in the tumor microenvironment.[1][2][3] Its expression is predominantly found in a wide variety of solid tumors and is strongly induced by hypoxia, a common feature of the tumor microenvironment.[1][2] CAIX is largely absent in most normal tissues, making it an attractive and specific target for cancer diagnosis and therapy.[3]
Functionally, CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1] In the acidic tumor microenvironment, this enzymatic activity facilitates the removal of excess acid from cancer cells, thereby maintaining a relatively alkaline intracellular pH (pHi) that is favorable for tumor cell survival, proliferation, and invasion.[1][4] Conversely, the extracellular space becomes more acidic, which promotes tumor progression, metastasis, and resistance to therapy.[4][5]
This compound is presumed to be a fluorescently-labeled small molecule inhibitor belonging to the sulfonamide class, designed to specifically target and bind to the active site of hCAIX. This allows for the visualization and study of CAIX expression and its role in pH regulation in preclinical tumor models.
This compound: Mechanism of Action and Applications
As a sulfonamide-based inhibitor, this compound is expected to bind to the zinc ion within the active site of CAIX, thereby blocking its catalytic activity. The attached fluorophore enables the detection and quantification of CAIX expression using various imaging techniques.
Key Applications:
-
In vitro and in vivo imaging of CAIX-expressing tumors: Visualize and quantify the expression levels of CAIX in cancer cell lines and animal tumor models.[2][4][6]
-
Studying the role of CAIX in tumor acidosis: Investigate the contribution of CAIX to the establishment and maintenance of the acidic tumor microenvironment.
-
Evaluating the efficacy of CAIX-targeting therapies: Use as a companion diagnostic tool to assess target engagement and therapeutic response of anti-cancer drugs targeting CAIX.
-
Monitoring tumor hypoxia: As CAIX is a key hypoxia-inducible protein, this compound can serve as a surrogate marker for imaging hypoxic regions within tumors.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using fluorescent CAIX inhibitors analogous to this compound.
Table 1: In Vitro Binding Affinity and Selectivity of Fluorescent CAIX Inhibitors
| Compound | Target | Kd (nM) | Selectivity vs. other CAs | Reference |
| HS680 | hCAIX | <10 | High | [4] |
| GZ22-4 | hCAIX | Sub-nanomolar | High | [2] |
| Fluorescent-BSA | hCAIX | 24-35 | Not specified | [7] |
| Acetazolamide-based probe | hCAIX | ~10-50 | Moderate | [7] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Fluorescent CAIX Probes
| Compound | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| HS680 | HT-29 Xenograft | 24 hours | >5 | >3 | [4] |
| GZ22-4 | HeLa Xenograft | 24-48 hours | High | High | [2][8] |
| B9-IR (Nanobody) | DCIS Xenograft | 2 hours | 70 | 23 | [7] |
| [¹¹¹In]In-MSC3 (Antibody) | B16ova Xenograft | 72 hours | High | Significantly Increased | [9] |
Experimental Protocols
In Vitro CAIX Expression and Inhibition Assay
Objective: To determine the expression of CAIX in cancer cell lines under normoxic and hypoxic conditions and to assess the inhibitory activity of this compound.
Materials:
-
CAIX-positive (e.g., HT-29, HeLa) and CAIX-negative (e.g., HCT-116) cancer cell lines.
-
Standard cell culture medium (e.g., DMEM) with 10% FBS.
-
Hypoxia chamber (1% O₂).
-
This compound.
-
Primary antibody against CAIX.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope or plate reader.
Protocol:
-
Cell Culture: Culture cells in standard conditions (37°C, 5% CO₂). For hypoxia induction, place cells in a hypoxia chamber (1% O₂) for 24-48 hours.[9]
-
Immunofluorescence Staining for CAIX Expression:
-
Seed cells on coverslips in a 24-well plate.
-
After normoxic or hypoxic treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary anti-CAIX antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips with DAPI-containing mounting medium.
-
Visualize under a fluorescence microscope.
-
-
This compound Staining:
-
Seed cells in a 96-well plate.
-
After normoxic or hypoxic treatment, wash cells with PBS.
-
Incubate cells with varying concentrations of this compound in serum-free medium for 1-2 hours at 37°C.
-
Wash cells with PBS to remove unbound probe.
-
Measure fluorescence intensity using a fluorescence plate reader or visualize with a fluorescence microscope.
-
In Vivo Imaging of CAIX Expression in Tumor Xenografts
Objective: To visualize and quantify the accumulation of this compound in CAIX-positive tumors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
CAIX-positive and CAIX-negative cancer cells.
-
Matrigel (optional).
-
This compound.
-
In vivo fluorescence imaging system (e.g., IVIS, FMT).
Protocol:
-
Tumor Xenograft Model:
-
Subcutaneously inject 1-5 x 10⁶ CAIX-positive cells (e.g., HT-29) into the right flank of the mice and the same number of CAIX-negative cells (e.g., HCT-116) into the left flank as a control.[2]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Administer this compound via intravenous (tail vein) injection at a predetermined optimal dose.
-
-
In Vivo Fluorescence Imaging:
-
Ex Vivo Imaging and Histology:
-
At the final time point, euthanize the mice and excise the tumors and major organs.
-
Image the excised tissues ex vivo to confirm probe accumulation.
-
Freeze or fix the tumors for histological analysis (e.g., H&E staining, immunofluorescence for CAIX) to correlate the fluorescence signal with CAIX expression.
-
Measurement of Tumor Extracellular and Intracellular pH
Objective: To measure the effect of CAIX expression and inhibition on the pH of the tumor microenvironment.
Materials:
-
Tumor-bearing mice (as described in 4.2).
-
pH-sensitive fluorescent dyes (e.g., BCECF-AM for pHi, pH-sensitive nanoparticles for pHe) or specialized imaging techniques like MRS.[10][11][12]
-
Multiphoton or confocal microscope for in vivo microscopy.
-
31P Magnetic Resonance Spectroscopy (MRS) for non-invasive pH measurement.[5][13]
Protocol (using 31P MRS as an example for non-invasive measurement):
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it within the MRS scanner.
-
MRS Data Acquisition:
-
Data Analysis:
-
Calculate the pHi from the chemical shift of Pi relative to a reference peak (e.g., phosphocreatine).
-
Compare the pHi and pHe in CAIX-positive and CAIX-negative tumors, and before and after treatment with a CAIX inhibitor. Studies have shown that CAIX-expressing tumors can have a median extracellular pH that is 0.15 units lower than control tumors.[5][13]
-
Visualizations (Graphviz DOT Language)
Caption: Signaling pathway of hCAIX in tumor pH regulation.
Caption: Experimental workflows for studying this compound.
Caption: Logical relationship of hypoxia, CAIX, and tumor progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia | PLOS One [journals.plos.org]
- 5. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Solubility and Stability of hCAIX-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the aqueous solubility and stability of the hypothetical carbonic anhydrase IX inhibitor, hCAIX-IN-14. These protocols are essential for the early stages of drug discovery and lead optimization, as poor solubility and stability can lead to unreliable in vitro results and subsequent challenges in formulation and bioavailability.
Solubility Assessment Protocol
The solubility of a compound is a critical physicochemical property that influences its absorption and distribution. The following kinetic solubility assay, adapted from the widely used shake-flask method, is recommended for an initial assessment.
Experimental Protocol: Kinetic Solubility Determination
This protocol outlines the measurement of kinetic solubility, which is a rapid method suitable for high-throughput screening. It involves adding a concentrated DMSO stock of the test compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation:
-
Add 2 µL of the 10 mM this compound stock solution to a microcentrifuge tube containing 198 µL of PBS (pH 7.4). This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Prepare a blank sample containing 2 µL of DMSO in 198 µL of PBS.
-
Prepare samples in triplicate for the test compound and the blank.
-
-
Incubation: Incubate the tubes in a thermomixer or shaking incubator at room temperature (approximately 25°C) for 2 hours at 1000 rpm. This allows the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any precipitated compound.
-
Sample Analysis:
-
Carefully transfer 100 µL of the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with ACN to prevent precipitation.
-
Analyze the concentration of the dissolved this compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.
-
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to a standard curve of the compound prepared in a 1:1 mixture of PBS and ACN.
Data Presentation: Solubility
The results of the kinetic solubility assay should be presented in a clear and organized table.
| Compound | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean Solubility (µM) | Standard Deviation |
| This compound |
Experimental Workflow: Solubility Assessment
Caption: Workflow for kinetic solubility assessment of this compound.
Stability Assessment Protocol
Evaluating the stability of a compound is crucial to ensure its integrity and activity over time under various conditions. This protocol describes a method for assessing the stability of this compound in a buffered solution.
Experimental Protocol: Aqueous Buffer Stability
This protocol assesses the chemical stability of this compound in an aqueous buffer at a specific temperature over several time points.
Materials and Equipment:
-
This compound
-
DMSO, anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Microcentrifuge tubes or HPLC vials
-
Incubator or water bath set to 37°C
-
HPLC system with UV detector or Mass Spectrometer (MS)
-
Calibrated pipettes
Procedure:
-
Preparation of Test Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Add 10 µL of the 1 mM stock solution to 990 µL of PBS (pH 7.4) to achieve a final concentration of 10 µM with 1% DMSO.
-
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and quench the reaction by diluting it 1:1 with ACN. This will be the T=0 time point. Store this sample at -20°C until analysis.
-
Incubation: Incubate the remaining test solution at 37°C.
-
Time Point Sampling: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the test solution and quench it by diluting 1:1 with ACN.
-
Sample Storage: Store all collected samples at -20°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze all samples (including T=0) by a validated stability-indicating HPLC-UV or LC-MS/MS method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation: Stability
The stability data should be tabulated to show the degradation of the compound over time.
| Time Point (hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100 | 100 | 100 | 100 | 0 |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Workflow: Stability Assessment
Caption: Workflow for aqueous buffer stability assessment of this compound.
Signaling Pathway Context
While the provided protocols focus on the physicochemical properties of this compound, it is important to remember the biological context. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of tumors. It contributes to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis. This compound is designed to inhibit this activity.
Caption: Simplified signaling pathway showing the role of CAIX and its inhibition.
Application Notes and Protocols for Administration of hCAIX Inhibitors in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information is available in the public domain regarding a compound designated "hCAIX-IN-14." The following application notes and protocols are based on established methodologies for well-characterized inhibitors of human Carbonic Anhydrase IX (hCAIX), namely SLC-0111 and Acetazolamide . These protocols are intended to serve as a comprehensive guide and may require optimization for novel compounds.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key regulator of tumor pH.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, and is often associated with poor prognosis and resistance to therapy.[1][2] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH, which is advantageous for tumor cell survival, proliferation, and invasion.[1] Inhibition of CAIX is a promising therapeutic strategy to disrupt pH balance in tumor cells, thereby sensitizing them to conventional therapies and inhibiting tumor growth and metastasis.[2]
These application notes provide detailed protocols for the in vivo administration of hCAIX inhibitors in mouse xenograft models, using SLC-0111 and Acetazolamide as examples.
Data Presentation: Efficacy of hCAIX Inhibitors in Mouse Xenograft Models
The following tables summarize quantitative data from preclinical studies on the efficacy of SLC-0111 and Acetazolamide in various mouse xenograft models.
Table 1: Summary of SLC-0111 Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Administration Route & Schedule | Dosage | Outcome | Reference |
| Triple Negative Breast Cancer | MDA-MB-231 LM2-4 | NOD/SCID | Oral gavage, daily | 50 mg/kg | 30% reduction in tumor growth.[3] | [3] |
| Triple Negative Breast Cancer | MDA-MB-231 LM2-4 | Orthotopic | Oral gavage, daily | 50 mg/kg | Significant reduction in overall metastatic burden.[4] | [4] |
| Glioblastoma | Patient-Derived Xenograft | - | Concurrent with Temozolomide | - | Significant regression of xenografts and extended survival.[5] | [5] |
| Head and Neck Squamous Carcinoma | - | Nude Mice | Oral gavage, 5 days/week for 3 weeks | 100 mg/kg | In combination with cisplatin, inhibited tumor growth and reduced metastatic spread.[6][7] | [6][7] |
Table 2: Summary of Acetazolamide Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Administration Route & Schedule | Dosage | Outcome | Reference |
| Colorectal Carcinoma | HT-29 | - | Daily | 40 mg/kg | In combination with rapamycin, significantly reduced tumor growth.[8] | [8] |
| Bronchial Carcinoid | H-727 | NOD/SCID | - | 20 mg/kg | In combination with sulforaphane, caused a 73% reduction in tumor weight.[9] | [9] |
| Bronchial Carcinoid | H-720 | NOD/SCID | - | 20 mg/kg | In combination with sulforaphane, caused a 65% reduction in tumor weight.[9] | [9] |
| Neuroblastoma | SH-SY5Y | NOD/SCID | Intraperitoneal, daily for 2 weeks | 40 mg/kg | In combination with MS-275, significantly inhibited tumor growth.[10] | [10] |
Experimental Protocols
General Guidelines for Animal Welfare
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[11][12] Mice should be housed in specific pathogen-free (SPF) conditions.[5] Regular monitoring of animal health, including body weight, body condition score, and tumor burden, is crucial.[12] Humane endpoints should be clearly defined in the experimental protocol.[12]
Protocol for Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, a commonly used method for evaluating the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer)
-
6-8 week old female immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice)[13]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)[14]
-
1 mL syringes with 26-27 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.[14]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.[14]
-
-
Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Preparation of Cell Suspension for Injection:
-
Subcutaneous Injection:
-
Tumor Growth Monitoring:
-
Palpate for tumor formation starting approximately one week after injection.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[12]
-
Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[6][16]
-
Monitor the body weight of the mice at each tumor measurement.[12]
-
Treatment can be initiated when tumors reach a predetermined size (e.g., 100-150 mm³).[13]
-
Protocol for Administration of hCAIX Inhibitors
3.3.1. Administration of SLC-0111 (Oral Gavage)
Materials:
-
SLC-0111
-
Vehicle: 55.6% PEG400, 11.1% ethanol, 33.3% water[6]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Formulation Preparation: Prepare the SLC-0111 formulation in the specified vehicle at the desired concentration. Ensure the compound is fully dissolved or homogenously suspended.
-
Dosing:
-
Accurately weigh each mouse to determine the correct volume of the formulation to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
A typical dose for SLC-0111 is 50-100 mg/kg, administered daily.[6][17]
-
-
Monitoring: Observe the mice for any signs of distress or adverse reactions following administration.
3.3.2. Administration of Acetazolamide (Intraperitoneal Injection)
Materials:
-
Acetazolamide
-
Vehicle: Sterile PBS or 0.9% NaCl. Acetazolamide has low water solubility; a suspension may be necessary. Some studies have used DMSO as a co-solvent, but this should be used with caution due to potential toxicity.[18]
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Formulation Preparation: Prepare a suspension of Acetazolamide in sterile PBS or saline at the desired concentration.
-
Dosing:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, then inject the suspension.
-
A typical dose for Acetazolamide is 40 mg/kg, administered daily.[7][8][10]
-
-
Monitoring: Observe the mice for any signs of discomfort or adverse reactions at the injection site.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of hCAIX in the Tumor Microenvironment
Caption: hCAIX signaling pathway in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy studies of hCAIX inhibitors.
Logical Relationship of CAIX Inhibition and Therapeutic Outcome
Caption: Logical flow from hCAIX inhibition to therapeutic outcome.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 841: Therapeutic targeting of cancer cells in the hypoxic microenvironment using an orally bioavailable small molecule inhibitor of carbonic anhydrase IX (2014) | Paul C. McDonald | 4 Citations [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetazolamide protects against posthypoxic unstable breathing in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application of Carbonic Anhydrase IX Inhibitors in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for anticancer drug screening compared to traditional 2D cell cultures.[1][2][3][4] These models better mimic the complex tumor microenvironment, including hypoxia and acidosis, which are critical drivers of cancer progression and therapeutic resistance.[5][6] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme highly overexpressed in many solid tumors in response to hypoxia.[6][7][8] It plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, migration, and invasion.[5][6][8][9] Consequently, CAIX has emerged as a promising therapeutic target for anticancer drug development.[8][9][10][11]
This application note details the use of carbonic anhydrase IX inhibitors, exemplified by compounds with similar mechanisms of action to the conceptual hCAIX-IN-14, in 3D tumor spheroid models. While specific data for this compound is not available in the public domain, this document synthesizes findings from studies on other potent and selective CAIX inhibitors to provide a comprehensive guide for researchers.
Data Presentation
The following tables summarize quantitative data from studies on various CAIX inhibitors in 3D tumor spheroid models, illustrating their potential efficacy.
Table 1: Effect of CAIX Inhibitors on 3D Tumor Spheroid Growth
| Cell Line | CAIX Inhibitor | Concentration | Incubation Time | Spheroid Growth Inhibition (%) | Reference |
| Breast Cancer | VD12-09 | 5 µM | 9 days | Concentration-dependent | [12] |
| Breast Cancer | EA2-3 | 5 µM | 9 days | Concentration-dependent | [12] |
| Breast Cancer | FC9398A | Not specified | Not specified | Significant reduction | [5] |
| Breast Cancer | FC9403A | Not specified | Not specified | Significant reduction | [5] |
Table 2: Effect of CAIX Inhibitors on Tumor Cell Invasion from 3D Spheroids
| Cell Line | CAIX Inhibitor | Assay | Effect | Reference |
| Breast Cancer | VD11-4-2 | 3D inverse invasion assay | Suppression of invasion | [7] |
| Breast Cancer | VD12-09 | 3D inverse invasion assay | Suppression of invasion | [7] |
| Breast Cancer | S4, FC9398A, FC9403A | Invasion into collagen | Inhibition or prevention of invasion | [5] |
| Breast Cancer | FC9403A | Established invasion into collagen | Significant reversal of invasion | [5] |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 days to allow for spheroid formation. Spheroid size should be monitored daily.
Protocol 2: Drug Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound or other CAIX inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of dilutions of the CAIX inhibitor in complete cell culture medium. It is recommended to prepare 2X concentrated solutions.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the corresponding drug dilution to each well to achieve the final desired concentration. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours, or longer for growth inhibition studies).[12]
-
For long-term experiments, replenish the medium with fresh drug every 2-3 days.[13]
Protocol 3: Spheroid Viability and Growth Inhibition Assay
This protocol utilizes a luminescence-based assay to determine cell viability.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Equilibrate the assay reagent to room temperature.
-
Add a volume of the CellTiter-Glo® 3D reagent to each well equal to the volume of the culture medium in the well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
For growth inhibition, capture brightfield images of the spheroids at different time points using an inverted microscope with an integrated camera. Spheroid diameter or area can be measured using image analysis software.[13]
Signaling Pathways
CAIX is a key regulator of the tumor microenvironment, and its inhibition can impact several downstream signaling pathways involved in cancer progression.
Under hypoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus, where it induces the transcription of target genes, including CA9 (the gene encoding CAIX).[5] CAIX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[6] The resulting protons contribute to the acidification of the extracellular space, which promotes the activity of proteases like matrix metalloproteinases (MMPs), facilitating cell invasion and metastasis.[5][11] The bicarbonate ions are transported into the cell, helping to maintain a slightly alkaline intracellular pH, which is favorable for cell survival and proliferation.[6]
Inhibition of CAIX disrupts this pH regulation, leading to a decrease in extracellular acidification and an increase in intracellular acidosis, which can trigger apoptosis and inhibit cell proliferation and invasion.[8]
Conclusion
3D tumor spheroid models provide a robust platform for evaluating the efficacy of CAIX inhibitors. The protocols and data presented herein offer a framework for researchers to investigate the therapeutic potential of compounds like this compound. By recapitulating key aspects of the tumor microenvironment, these models can yield more predictive data for preclinical drug development, ultimately accelerating the translation of novel cancer therapies to the clinic.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic anhydrase IX inhibitor mechanisms in cancer models [gmc.vu.lt]
- 9. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Measuring hCAIX-IN-14 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the HIF-1α pathway.[1][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[1][4] These critical roles in cancer progression make CAIX an attractive therapeutic target.
hCAIX-IN-14 is a novel, potent, and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide detailed protocols for assays designed to measure the target engagement of this compound in a cellular context, a critical step in the preclinical development of this potential anti-cancer therapeutic. The following sections describe a suite of assays, including a Cellular Thermal Shift Assay (CETSA), an In-Cell Western (ICW) assay, and a fluorescence-based activity assay, to quantitatively assess the binding of this compound to CAIX and its functional impact on the enzyme's activity.
Signaling Pathway of CAIX in the Tumor Microenvironment
The diagram below illustrates the central role of CAIX in regulating pH in the tumor microenvironment. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of target genes, including CA9. The resulting CAIX protein, located on the cell surface, catalyzes the conversion of CO2 to H+ and HCO3-. The protons contribute to extracellular acidosis, which favors tumor invasion and immune evasion, while bicarbonate is transported into the cell to buffer the intracellular pH, promoting cell survival.
References
- 1. Expanding the Available Assays: Adapting and Validating In-Cell Westerns in Microfluidic Devices for Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent homooxacalixarenes: recent applications in supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Carbonic Anhydrase IX (CAIX) Inhibitors in Tumor Invasion and Metastasis
Disclaimer: Initial searches for the specific compound "hCAIX-IN-14" did not yield any publicly available scientific literature or data. Therefore, these Application Notes and Protocols have been generated using data and methodologies from studies on other well-characterized small molecule inhibitors of human Carbonic Anhydrase IX (hCAIX), such as the ureido-substituted sulfamates FC9403A and S4. Researchers using a novel compound like this compound should adapt these protocols and validate their findings accordingly.
Introduction to CAIX in Tumor Progression
Carbonic Anhydrase IX (CAIX) is a transmembrane protein that is highly overexpressed in a variety of solid tumors and is often induced by hypoxia.[1] Its expression is strongly correlated with poor prognosis, increased tumor aggressiveness, and metastasis in several cancer types, including breast cancer.[2] CAIX plays a crucial role in regulating intra- and extracellular pH, which is vital for tumor cell survival and proliferation in the acidic and hypoxic tumor microenvironment.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular alkalization and extracellular acidification.[4] This acidification of the tumor microenvironment activates proteases and enhances the degradation of the extracellular matrix, thereby promoting tumor cell invasion and metastasis.[5] Consequently, CAIX has emerged as a promising therapeutic target for anti-cancer drug development.[3]
Mechanism of Action of CAIX Inhibitors in Suppressing Invasion and Metastasis
Small molecule inhibitors of CAIX typically target its catalytic activity. By blocking the enzymatic function of CAIX, these inhibitors prevent the acidification of the tumor microenvironment. This leads to a number of downstream effects that collectively inhibit tumor invasion and metastasis:
-
Inhibition of pH-dependent proteases: Many matrix metalloproteinases (MMPs), which are key enzymes in extracellular matrix degradation, are activated under acidic conditions. By neutralizing the extracellular pH, CAIX inhibitors can reduce MMP activity.
-
Modulation of cell adhesion: CAIX has been shown to influence cell-cell adhesion, in part by affecting E-cadherin function.[4] Inhibition of CAIX can restore proper cell adhesion, thereby reducing the migratory capacity of tumor cells.
-
Suppression of epithelial-to-mesenchymal transition (EMT): The acidic microenvironment promoted by CAIX can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. CAIX inhibitors can counteract this process.[6]
-
Induction of apoptosis: By disrupting pH homeostasis, CAIX inhibitors can induce apoptosis in tumor cells, particularly under hypoxic conditions.[4]
Quantitative Data on the Efficacy of Representative CAIX Inhibitors
The following tables summarize the quantitative data from studies on representative ureido-substituted sulfamate CAIX inhibitors, demonstrating their effects on cell viability, migration, and invasion in breast cancer models.
Table 1: Effect of CAIX Inhibitors on Breast Cancer Cell Viability (IC50 values in µM after 5 days)
| Cell Line | Inhibitor FC9398A (Hypoxia) | Inhibitor S4 (Normoxia) | Inhibitor S4 (Hypoxia) |
| MDA-MB-231 | ~20 | >100 | ~30 |
| SKOV3 | Not Reported | ~30 | ~30 |
Data adapted from Pezzuto et al., 2015.[7]
Table 2: Inhibition of Tumor Cell Migration and Invasion by CAIX Inhibitors
| Assay | Cell Line | Treatment | Concentration (µM) | % Inhibition of Migration/Invasion |
| Wound Healing | MDA-MB-231 | S4 (Hypoxia) | 30 | Significant Inhibition (Qualitative) |
| Transwell Migration | SKOV3 | S4 (Normoxia) | 10 | ~40% |
| 30 | ~60% | |||
| 100 | ~80% | |||
| SKOV3 | S4 (Hypoxia) | 30 | ~50% | |
| 100 | ~70% | |||
| 3D Spheroid Invasion | MDA-MB-231 | FC9403A | 30 | Significant Inhibition (Qualitative) |
Data adapted from Pezzuto et al., 2015.[7]
Experimental Protocols
In Vitro Cell Migration (Wound Healing) Assay
This protocol is used to assess the effect of a CAIX inhibitor on the migratory capacity of a confluent monolayer of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Serum-free medium
-
CAIX inhibitor stock solution
-
6-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing the CAIX inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a humidified incubator (with hypoxic conditions if required).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
In Vitro Cell Invasion (Boyden Chamber) Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
Cancer cell line of interest (e.g., SKOV3)
-
Serum-free medium
-
Complete culture medium (as chemoattractant)
-
CAIX inhibitor stock solution
-
Boyden chamber inserts (e.g., Matrigel-coated Transwell inserts, 8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cancer cells in serum-free medium to the desired concentration (e.g., 2.5 x 10^4 cells/well).
-
Add the cell suspension containing the CAIX inhibitor or vehicle control to the upper chamber of the insert.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Express the results as the average number of invading cells per field or as a percentage of the control.
In Vivo Xenograft Model of Metastasis
This protocol describes a spontaneous metastasis model in mice to evaluate the in vivo efficacy of a CAIX inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Metastatic cancer cell line (e.g., 4T1-luciferase)
-
Matrigel
-
CAIX inhibitor formulation for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system
-
Calipers
Protocol:
-
Resuspend tumor cells in a 1:1 mixture of PBS and Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^6 cells) orthotopically into the mammary fat pad of the mice.
-
Monitor primary tumor growth by caliper measurements.
-
Once tumors are established (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer the CAIX inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Monitor for metastasis using bioluminescence imaging at regular intervals.
-
At the end of the study, excise the primary tumor and metastatic organs (e.g., lungs, liver) for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).
Visualizations
Signaling Pathway of CAIX in Promoting Tumor Invasion
Caption: CAIX promotes an acidic extracellular pH, activating MMPs and ECM degradation.
Experimental Workflow for In Vitro Invasion Assay
Caption: Workflow for assessing tumor cell invasion using a Boyden chamber assay.
Logical Relationship of CAIX Inhibition and Metastasis Suppression
Caption: Inhibition of CAIX activity leads to a cascade of events suppressing metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of hCAIX-IN-14 in Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a common feature of the tumor microenvironment, is associated with cancer progression, metastasis, and resistance to therapy. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly induced by hypoxia through the HIF-1α signaling pathway.[1][2] Its primary function is to regulate intra- and extracellular pH, allowing cancer cells to survive and thrive in the acidic and hypoxic tumor milieu.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH homeostasis and acidification of the extracellular space, which in turn promotes tumor cell invasion and metastasis.[3]
hCAIX-IN-14 is a small molecule inhibitor of carbonic anhydrase IX. The evaluation of its efficacy under hypoxic conditions is critical for its development as a potential anti-cancer therapeutic. These application notes provide detailed protocols for assessing the activity of this compound in vitro and in vivo, with a focus on hypoxic conditions.
Key Signaling Pathway: Hypoxia-Induced CAIX Expression and Action
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized.[5][6] HIF-1α then translocates to the nucleus and forms a heterodimer with HIF-1β, which binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX.[7][8] This leads to the upregulation of CAIX expression on the cell surface. CAIX then acts to maintain a relatively neutral intracellular pH (pHi) while contributing to the acidification of the extracellular pH (pHe), creating a favorable environment for tumor progression.[3] Inhibition of CAIX by this compound is expected to disrupt this pH regulation, leading to intracellular acidification and a decrease in the cell's ability to survive and invade.
Figure 1: Hypoxia-induced CAIX signaling pathway and the point of intervention for this compound.
In Vitro Evaluation of this compound
A series of in vitro assays can be employed to characterize the efficacy of this compound under hypoxic conditions.
Experimental Workflow for In Vitro Assays
Figure 2: General experimental workflow for in vitro evaluation of this compound under hypoxia.
Data Presentation: In Vitro Efficacy of CAIX Inhibitors (Representative Data)
The following table summarizes representative quantitative data for CAIX inhibitors in various cancer cell lines under hypoxic conditions. This data can serve as a benchmark for evaluating this compound.
| Assay Type | Cell Line | Inhibitor | Concentration | Effect under Hypoxia (1% O₂) | Reference |
| Cell Viability (IC₅₀) | MDA-MB-231 (Breast) | S4 | ~20 µM | Inhibition of proliferation | [9] |
| HT-29 (Colon) | SLC-0111 | 45 nM (Ki) | Inhibition of tumor growth | [10] | |
| Cell Migration | MDA-MB-231 (Breast) | S4 | 30 µM | Significant inhibition of wound closure | [9] |
| Spheroid Invasion | MDA-MB-231 (Breast) | FC9403A | 30 µM | Significant inhibition of invasion | [11] |
| Intracellular pH (pHi) | HeLa (Cervical) | Compound E | 25 µM | Dose-dependent decrease in pHi | [12] |
Experimental Protocols
-
Cell Lines: Select cancer cell lines known to express CAIX under hypoxia (e.g., MDA-MB-231, HT-29, U87).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Hypoxia Induction: For hypoxic conditions, place cell cultures in a hypoxic chamber or a tri-gas incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (typically 24-48 hours).[13] Normoxic controls should be maintained in a standard incubator (21% O₂, 5% CO₂).
This method is suitable for assessing cell viability under hypoxia as it is independent of mitochondrial activity, which can be altered in low oxygen conditions.[14]
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Hypoxia and Treatment: Expose the plates to normoxic or hypoxic conditions and treat with a range of concentrations of this compound.
-
Staining: After the treatment period (e.g., 48-72 hours), remove the media and gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 100 µL of 0.5% crystal violet solution for 30 minutes.[13]
-
Quantification: Thoroughly wash the plates with water to remove excess stain and allow to air dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Cell Preparation: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates and culture overnight.
-
Hypoxia and Treatment: Expose cells to hypoxic conditions and treat with this compound.
-
Dye Loading: Prepare a 2-5 µM working solution of BCECF-AM in serum-free medium or Hanks' Balanced Salt Solution (HBSS).[15]
-
Wash cells once with HBSS and then incubate with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.[15]
-
De-esterification: Wash the cells twice with warm HBSS to remove extracellular dye and incubate in fresh HBSS for 15-30 minutes to allow for complete de-esterification of the AM ester.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with sequential excitation at ~490 nm and ~440 nm, and emission at ~535 nm.[15]
-
Calibration: To generate a calibration curve, treat BCECF-loaded cells with a high potassium buffer containing nigericin (a H⁺/K⁺ ionophore) at a range of known pH values.[15] This will equilibrate the intracellular and extracellular pH.
-
Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) and determine the intracellular pH from the calibration curve.
-
Monolayer Formation: Seed cells in 6- or 12-well plates and grow to confluence.[16]
-
Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile p200 pipette tip.[16]
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment and Hypoxia: Add fresh media containing this compound and place the plates in a hypoxic chamber.
-
Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.[17]
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.[17]
-
Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[18]
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing this compound and seed them into the upper chamber.[19]
-
Chemoattractant: Fill the lower chamber with complete media (containing serum) to act as a chemoattractant.[13]
-
Incubation: Place the Transwell plates in a hypoxic incubator for 24-48 hours.
-
Staining and Counting: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
3D Tumor Spheroid Models
Tumor spheroids more closely mimic the 3D architecture and hypoxic gradients of solid tumors.[20][21]
Data Presentation: Efficacy of CAIX Inhibitors in 3D Spheroid Models (Representative Data)
| Assay Type | Cell Line | Inhibitor | Concentration | Effect | Reference |
| Spheroid Growth | HT-29 (Colon) | CAIX Knockdown | - | Reduced spheroid growth rate | [4] |
| Spheroid Invasion | MDA-MB-231 (Breast) | S4 | 100 µM | Significant inhibition of invasion | [11] |
| Viable Tumor Volume | HCT116 (Colon) | CAIX Overexpression | - | 19% more viable tumor at day 13 | [4] |
Experimental Protocols
-
Spheroid Formation: Seed cells in ultra-low attachment 96-well plates. Spheroids will form over 2-4 days.[22]
-
Hypoxia and Treatment: Once spheroids have formed, carefully replace the media with fresh media containing this compound and transfer the plates to a hypoxic chamber.
-
Growth Monitoring: Monitor spheroid growth over time by capturing brightfield images and measuring the spheroid diameter.
-
Viability Assessment: At the end of the experiment, assess cell viability within the spheroids using assays such as CellTiter-Glo® 3D.
-
Spheroid Formation: Generate tumor spheroids as described above.
-
Embedding: Embed individual spheroids into a collagen or Matrigel matrix in a 24- or 48-well plate.[11]
-
Treatment: Overlay the matrix with media containing this compound.
-
Incubation: Place the plate in a hypoxic incubator.
-
Imaging and Analysis: Image the spheroids at regular intervals to monitor cell invasion into the surrounding matrix. Quantify the area of invasion.
In Vivo Evaluation of this compound
In vivo studies are essential to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of this compound in a whole-animal system.
Experimental Workflow for In Vivo Studies
Figure 3: Workflow for in vivo evaluation of this compound in a xenograft model.
Data Presentation: In Vivo Efficacy of CAIX Inhibitors (Representative Data)
| Animal Model | Inhibitor | Dosing Regimen | Primary Endpoint | Result | Reference |
| MDA-MB-231 Xenograft (Breast) | SLC-0111 | 10 mg/kg | Tumor Growth | Significant reduction in primary tumor and metastases growth | [10] |
| SK-RC-52 Xenograft (Renal) | SMDC 7 | Not specified | Tumor Growth | Effective antitumor effects | [10] |
| 4T1 Orthotopic (Breast) | Ureido-sulfonamides | Not specified | Primary Tumor Growth | Marked decrease in primary tumor growth | [10] |
Experimental Protocol
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and this compound). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: A portion of the tumor can be snap-frozen for biochemical analysis (e.g., Western blot), and the remainder fixed in formalin for immunohistochemical analysis.
-
Immunohistochemistry (IHC): Stain tumor sections for CAIX, HIF-1α, proliferation markers (e.g., Ki-67), and markers of necrosis (e.g., H&E staining) to assess the in vivo effects of this compound.[11]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for hypoxic tumors. By systematically assessing its effects on cell viability, pH regulation, migration, invasion, and in vivo tumor growth, researchers can gain a thorough understanding of its mechanism of action and anti-cancer efficacy. The use of both 2D and 3D in vitro models, in conjunction with in vivo xenograft studies, will be crucial in advancing the development of this compound towards clinical applications.
References
- 1. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]
- 2. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia promotes pancreatic cancer cell migration, invasion, and epithelial-mesenchymal transition via modulating the FOXO3a/ DUSP6/ERK axis - Zhao - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia stimulates migration of breast cancer cells via the PERK/ATF4/LAMP3-arm of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Hypoxia enhances the wound-healing potential of adipose-derived stem cells in a novel human primary keratinocyte-based scratch assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing hCAIX-IN-14 Dosage for In Vitro Experiments
Disclaimer: The compound "hCAIX-IN-14" is not currently documented in publicly available scientific literature. The following guidance is based on established principles for working with carbonic anhydrase IX (CAIX) inhibitors, such as SLC-0111 and acetazolamide, and should be adapted as necessary for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CAIX inhibitors like this compound?
A1: Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of cancer cells, particularly under hypoxic conditions.[1][2][3] It plays a crucial role in regulating intra- and extracellular pH by converting carbon dioxide and water into bicarbonate and protons.[1][4] This activity helps cancer cells to survive in the acidic tumor microenvironment and promotes tumor growth and metastasis.[1][2] CAIX inhibitors block the enzymatic activity of CAIX, leading to an increase in intracellular acidity and a decrease in extracellular acidity.[4][5] This disruption of pH homeostasis can induce apoptosis and inhibit cancer cell proliferation and invasion.[1][6]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: For a novel CAIX inhibitor, it is recommended to start with a broad range of concentrations to determine its potency (e.g., IC50 value). Based on data from known CAIX inhibitors, a starting range of 10 nM to 100 µM is advisable. For example, the well-characterized CAIX inhibitor SLC-0111 has shown effects in the micromolar range in various cancer cell lines.[5][7][8] Another inhibitor, acetazolamide, has been used at concentrations ranging from 1 µM to 1000 µM.[9][10]
Q3: How does hypoxia affect the expression of CAIX and the efficacy of its inhibitors?
A3: CAIX expression is strongly induced by hypoxia through the activation of hypoxia-inducible factor-1α (HIF-1α).[1][11] Therefore, the efficacy of CAIX inhibitors is often more pronounced in cancer cells cultured under hypoxic conditions (e.g., 1% O2) due to the higher abundance of the target enzyme. It is crucial to consider the oxygenation status of your cell culture model when evaluating the effects of this compound.
Q4: What are the key in vitro assays to assess the efficacy of this compound?
A4: The following assays are essential for characterizing the in vitro activity of a CAIX inhibitor:
-
Cell Viability/Proliferation Assays (e.g., MTT, MTS, or CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the inhibitor.
-
Western Blotting: To confirm the expression of CAIX in the cell lines being used and to investigate the effect of the inhibitor on downstream signaling pathways.
-
pH Measurement Assays: To measure changes in intracellular and extracellular pH, which is a direct readout of CAIX inhibition.
-
Clonogenic Assays: To assess the long-term effects of the inhibitor on the ability of single cells to form colonies.
-
Migration and Invasion Assays (e.g., wound healing or Transwell assays): To evaluate the impact of the inhibitor on the metastatic potential of cancer cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability. | 1. The cell line does not express CAIX or expresses it at very low levels. 2. The concentration of this compound is too low. 3. The experimental conditions are not optimal for CAIX activity (e.g., normoxia). 4. The compound has low potency or is unstable in culture medium. | 1. Verify CAIX expression by Western Blot or qPCR. Select a cell line with known high CAIX expression (e.g., HeLa, HT-29, or specific renal cell carcinoma lines). 2. Perform a dose-response curve with a wider range of concentrations (e.g., up to 200 µM). 3. Culture cells under hypoxic conditions (e.g., 1% O2) for at least 24 hours prior to and during treatment to induce CAIX expression. 4. Check the stability of the compound in your culture medium over the time course of the experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Mix the drug stock solution well before diluting and ensure accurate pipetting. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell proliferation at certain concentrations. | 1. Hormetic effect (biphasic dose-response). 2. Off-target effects of the compound. | 1. This is a known phenomenon for some compounds. Carefully document the dose-response curve. 2. Investigate potential off-target interactions of this compound. |
| Difficulty in measuring pH changes. | 1. The chosen pH-sensitive dye is not optimal for the expected pH range. 2. Insufficient CAIX activity in the chosen cell line or experimental conditions. | 1. Use a pH indicator with a pKa appropriate for the expected intracellular or extracellular pH range. For example, SNARF-1 is commonly used for intracellular pH.[12] 2. Confirm CAIX expression and activity. Ensure experiments are performed under conditions that favor CAIX activity (e.g., hypoxia). |
Quantitative Data Summary
The following table summarizes in vitro data for the known CAIX inhibitor SLC-0111 in various cancer cell lines. This can serve as a reference for expected effective concentrations for a novel CAIX inhibitor like this compound.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Reference |
| Hepatoblastoma (HUH6) | Liver Cancer | Cell Viability | 125 µM and 175 µM | [8] |
| Hepatoblastoma (HB-295) | Liver Cancer | Cell Viability | 75-175 µM (normoxia), 100-175 µM (hypoxia) | [8] |
| A375-M6 | Melanoma | Chemosensitization | 100 µM | [7] |
| MCF7 | Breast Cancer | Chemosensitization | 100 µM | [7] |
| HCT116 | Colorectal Cancer | Chemosensitization | 100 µM | [7] |
| Gastric Cancer Cells | Gastric Cancer | Cell Viability | Varies by cell line | [13] |
| B16F10 | Melanoma | Extracellular pH | 100 µmol/L | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. If investigating hypoxia, place the plate in a hypoxic chamber.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for CAIX Expression
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CAIX overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Intracellular pH Measurement
-
Cell Seeding: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-1, according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or plate reader. For ratiometric dyes like BCECF, the ratio of fluorescence at two different emission wavelengths is used to determine the pH.
-
Calibration: At the end of each experiment, generate a calibration curve by incubating the cells in buffers of known pH containing a protonophore like nigericin. This allows for the conversion of fluorescence ratios to absolute pH values.[16]
Visualizations
Caption: Simplified signaling pathway of CAIX under hypoxia and its inhibition by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Extracellular pH Changes on Intracellular pH and Nitric Oxide Concentration in Endothelial and Smooth Muscle Cells from Rat Aorta | PLOS One [journals.plos.org]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting hCAIX-IN-14 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hCAIX-IN-14, a potent inhibitor of human carbonic anhydrase IX (CA IX).
Troubleshooting Guide: this compound Precipitation in Culture Media
Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by reducing the effective concentration of the inhibitor and potentially introducing artifacts. This guide addresses common precipitation issues in a question-and-answer format.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause and how can I fix it?
A: Immediate precipitation upon dilution of a DMSO stock solution into aqueous culture medium is often due to the compound's low aqueous solubility and a phenomenon known as "solvent shock." The abrupt change in solvent polarity causes the compound to crash out of solution.
Recommended Solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution of this compound in 100% DMSO. This allows you to use a smaller volume of the stock solution to achieve the desired final concentration, thereby minimizing the amount of DMSO introduced into the culture medium.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in pre-warmed (37°C) culture medium. This gradual dilution can help prevent solvent shock.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or stirring. This facilitates better mixing and can prevent localized high concentrations that lead to precipitation.
Q2: My culture medium with this compound appeared clear initially, but a precipitate formed over time in the incubator. What could be happening?
A: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the culture medium.
-
Temperature Shifts: Changes in temperature between room temperature and the 37°C incubator can affect the solubility of this compound.[1]
-
pH Changes: The CO2 environment in an incubator can alter the pH of the culture medium, which can impact the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components in the culture medium over time, leading to the formation of insoluble complexes.[1]
Recommended Solutions:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[1]
-
Ensure Proper Buffering: Use a culture medium with a stable buffering system, such as HEPES, to maintain a consistent pH, and ensure your incubator's CO2 level is properly calibrated for your medium's bicarbonate concentration.[1]
-
Solubility Testing in Your Specific Medium: Perform a solubility test of this compound in your specific cell culture medium (with and without serum, if applicable) over the intended duration of your experiment to determine its stability and maximum soluble concentration under your experimental conditions.
Q3: I see a precipitate in my frozen stock solution of this compound after thawing. Is it still usable?
A: Precipitation in a frozen stock solution upon thawing suggests that the compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle. It is generally not recommended to use a stock solution with a visible precipitate, as the actual concentration will be lower than intended.
Recommended Solutions:
-
Gentle Re-dissolving: Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the precipitate. If the precipitate fully dissolves, the stock can likely be used.
-
Prepare Fresh Stock Solutions: The most reliable approach is to prepare fresh stock solutions of this compound in 100% DMSO before each experiment.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot your stock solution into smaller, single-use volumes before freezing.[1]
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 332.81 g/mol |
| Chemical Formula | C₁₁H₁₇ClN₆O₂S |
| CAS Number | 77113-78-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Based on its chemical structure as a sulfonamide, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A: High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many researchers recommending 0.1% or lower to minimize any potential effects on cell viability and function. It is always advisable to include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to assess any solvent-related effects.
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A: You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (including serum, if applicable) at 37°C. Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) and visually inspect for any signs of precipitation at various time points (e.g., 0, 1, 4, and 24 hours). The highest concentration that remains clear is the maximum soluble concentration for your experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (332.81 g/mol ), calculate the mass needed to prepare a stock solution of your desired concentration (e.g., 10 mM).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution: Add the calculated mass of this compound powder to the appropriate volume of 100% DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution at 37°C or use a sonicator bath for a short period to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
-
Pre-warm medium: Pre-warm your complete cell culture medium to 37°C.
-
Thaw stock solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Serial dilution (recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium.
-
From the intermediate dilution, prepare the final working concentrations by further diluting in pre-warmed medium.
-
-
Cell treatment: Remove the old medium from your cell culture plates and add the medium containing the desired final concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions.
Signaling Pathways and Workflows
Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in cancer cells.
References
Technical Support Center: Improving the In Vivo Bioavailability of hCAIX-IN-14
Disclaimer: The following guide provides general strategies and troubleshooting advice for improving the in vivo bioavailability of poorly soluble compounds. Since the specific physicochemical properties of hCAIX-IN-14 are not publicly available, researchers must first characterize their compound to select the most appropriate formulation strategy.
Frequently Asked Questions (FAQs)
Getting Started: Initial Characterization of this compound
Q1: I have received a new batch of this compound. What are the first steps I should take before planning my in vivo experiments?
A1: Before proceeding with in vivo studies, it is crucial to determine the fundamental physicochemical properties of this compound. This initial characterization will guide your formulation development and help you troubleshoot potential issues. Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility in water, phosphate-buffered saline (PBS) at physiological pH (7.4), and acidic conditions (e.g., pH 1.2) to simulate the gastric environment.
-
Solubility in Organic Solvents and Lipids: Assess solubility in common formulation excipients such as DMSO, ethanol, polyethylene glycol (PEG), and various oils (e.g., corn oil, sesame oil).
-
LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) will indicate the lipophilicity of the compound. This is a critical parameter for selecting a suitable formulation approach.
-
Melting Point and Physical Form: The melting point and whether the compound is crystalline or amorphous can influence its dissolution rate and the choice of formulation technology (e.g., solid dispersions).
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like many small molecule inhibitors.[1][2] The primary approaches include:
-
Co-solvents: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can significantly increase the drug's solubility.[3]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[4]
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, where the hydrophobic drug is encapsulated within the cyclodextrin's cavity, enhancing its solubility.[4]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing absorption.[5]
-
Particle Size Reduction: Decreasing the particle size of a solid drug through techniques like micronization or nanosuspension increases its surface area, leading to a faster dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve both solubility and dissolution.[1]
Formulation Strategies
Q3: What are the advantages and disadvantages of different formulation strategies?
A3: The choice of formulation strategy depends on the physicochemical properties of your compound, the intended route of administration, and the desired pharmacokinetic profile. The following table summarizes the pros and cons of common approaches:
| Formulation Strategy | Advantages | Disadvantages |
| Co-solvent Formulations | Simple to prepare, suitable for early-stage in vivo studies. | Potential for in vivo precipitation upon dilution, risk of solvent toxicity at high concentrations. |
| Surfactant-Based Formulations | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Cyclodextrin Complexes | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations (e.g., SEDDS) | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment and more development time.[7] |
| Nanosuspensions | Increases surface area, leading to faster dissolution and improved bioavailability. | Can be challenging to manufacture and maintain stability. |
| Amorphous Solid Dispersions | Can significantly increase apparent solubility and dissolution rate. | The amorphous state can be unstable and may recrystallize over time. |
Q4: Are there any example formulations for other carbonic anhydrase IX (CAIX) inhibitors that I can use as a starting point?
A4: While specific formulations for this compound are not published, formulations for other small molecule CAIX inhibitors often involve co-solvents and surfactants due to their presumed low aqueous solubility. For example, some inhibitors have been formulated in:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A solution of DMSO and corn oil.
These examples highlight the need for solubility-enhancing excipients for this class of compounds. However, the optimal formulation for this compound will depend on its unique properties.
Troubleshooting Guides
Q5: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A5: Precipitation is a common issue for poorly soluble compounds and can lead to inaccurate dosing and reduced bioavailability.
-
Potential Cause: The solubility of this compound in your chosen vehicle has been exceeded.
-
Solution:
-
Review Solubility Data: Confirm the solubility of your compound in the vehicle. If this data is unavailable, perform empirical testing with small aliquots.
-
Increase Solubilizing Excipients: Gradually increase the concentration of your co-solvent or surfactant. Be mindful of the potential for excipient toxicity.
-
Change the Formulation: Consider a different formulation strategy. If a co-solvent system is failing, a lipid-based system or a cyclodextrin formulation may provide better stability.
-
-
-
Potential Cause: The compound is precipitating upon dilution in an aqueous environment (e.g., when added to cell culture media or upon injection into the bloodstream).
-
Solution:
-
Use Precipitation Inhibitors: Certain polymers can be added to the formulation to inhibit the recrystallization of the drug.
-
Consider a More Robust Formulation: Self-emulsifying drug delivery systems (SEDDS) are designed to form stable nano- or micro-emulsions upon contact with aqueous fluids, which can prevent precipitation.
-
-
Q6: I have administered my this compound formulation to my animal model, but the in vivo exposure (as measured by plasma concentration) is very low. What could be the reason?
A6: Low in vivo exposure is a common challenge for poorly soluble compounds.
-
Potential Cause: Poor absorption from the gastrointestinal (GI) tract (for oral administration).
-
Solution:
-
Enhance Dissolution Rate: The rate at which your compound dissolves in the GI fluid may be the limiting factor. Consider particle size reduction (micronization or nanosuspension) or formulating as an amorphous solid dispersion to increase the dissolution rate.[6]
-
Improve Permeability: If the compound has low permeability across the intestinal wall, consider co-administration with a permeation enhancer (use with caution and after thorough literature review) or using a lipid-based formulation which can facilitate lymphatic uptake.
-
-
-
Potential Cause: High first-pass metabolism.
-
Solution:
-
Change the Route of Administration: If feasible, switch from oral to intravenous (IV) or intraperitoneal (IP) administration to bypass the liver's first-pass effect.
-
Inhibit Metabolic Enzymes: In some research settings, co-administration with an inhibitor of the relevant metabolic enzymes can increase exposure, though this complicates the interpretation of your primary compound's effects.
-
-
-
Potential Cause: Rapid clearance from the bloodstream.
-
Solution:
-
Modify Dosing Regimen: Increase the dosing frequency or use a continuous infusion to maintain therapeutic concentrations.
-
Formulation-Based Sustained Release: More advanced formulations, such as polymer-based nanoparticles or implants, can be designed for sustained release, but these require significant development effort.
-
-
Q7: I am observing high variability in the pharmacokinetic data between individual animals. What are the possible reasons?
A7: High inter-animal variability can obscure the true pharmacokinetic profile of your compound.
-
Potential Cause: Inconsistent formulation administration.
-
Solution:
-
Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each dose is drawn.
-
Accurate Dosing Technique: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs.
-
-
-
Potential Cause: Physiological differences between animals.
-
Solution:
-
Fasting State: Ensure all animals are fasted for a consistent period before oral dosing, as food can significantly affect the absorption of poorly soluble drugs.
-
Use a More Robust Formulation: Formulations like SEDDS can sometimes reduce the variability in absorption compared to simple suspensions.
-
-
-
Potential Cause: Analytical variability.
-
Solution:
-
Validate Bioanalytical Method: Ensure your method for quantifying the drug in plasma is robust, reproducible, and has a sufficient dynamic range.
-
Include Quality Control Samples: Run quality control samples with known concentrations alongside your study samples to monitor the performance of the assay.
-
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common vehicle for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 400 (PEG400), sterile filtered
-
Tween 80, sterile filtered
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of DMSO to completely dissolve the this compound. Use gentle vortexing or sonication if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in the desired ratio (e.g., 40% PEG400, 5% Tween 80, 45% Saline).
-
Slowly add the drug-DMSO solution to the vehicle while vortexing to create the final formulation (e.g., a final concentration of 10% DMSO).
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the solubility limit may have been exceeded.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for preparing a simple SEDDS for oral administration.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG400)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the best solubilizing properties.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a small amount of water and observe the emulsification process. Identify the compositions that form clear or slightly bluish, stable microemulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Select a composition from the self-emulsifying region of the phase diagram.
-
Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat (if necessary and the compound is stable) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.
-
Protocol 3: Basic In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for a pharmacokinetic study in mice or rats after oral administration.[8][9]
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each animal on the day of the study.
-
Administer the this compound formulation orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points. A typical sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Visualizations
Caption: A logical workflow for selecting a suitable formulation strategy for this compound.
Caption: Mechanisms of action for different bioavailability enhancement strategies.
Caption: A troubleshooting decision tree for low in vivo bioavailability.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Technical Support Center: Overcoming Resistance to hCAIX-IN-14 (SLC-0111) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX (CAIX) inhibitor hCAIX-IN-14, commonly known in scientific literature as SLC-0111.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX). In the scientific literature, this compound is widely known as SLC-0111.[1][2][3] CAIX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia (low oxygen).[4][5] Its primary function is to regulate intracellular and extracellular pH by converting carbon dioxide to bicarbonate and protons.[4][5] This activity helps cancer cells to survive and proliferate in the acidic and hypoxic tumor microenvironment, and also contributes to chemoresistance.[1][3][4][6] By inhibiting CAIX, SLC-0111 disrupts pH regulation, leading to intracellular acidification and sensitization of cancer cells to conventional therapies.[1][6]
Q2: We are observing reduced efficacy of SLC-0111 in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to CAIX inhibitors like SLC-0111 can arise from several mechanisms:
-
Upregulation of other CA isoforms: Cancer cells may compensate for the inhibition of CAIX by upregulating other carbonic anhydrase isoforms, such as CAXII, which can also contribute to pH regulation.[7]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to overcome the stress induced by CAIX inhibition. These can include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are known to be involved in general mechanisms of drug resistance.
-
Alterations in the tumor microenvironment: Changes in the tumor microenvironment that reduce hypoxia or alter the metabolic state of the cancer cells could potentially decrease their dependence on CAIX.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: How can we overcome resistance to SLC-0111 in our experiments?
A3: The most effective strategy to overcome resistance to SLC-0111 is through combination therapy. Preclinical studies have shown that SLC-0111 can act synergistically with a variety of conventional chemotherapeutic agents and targeted therapies.[1][2][3] This approach can enhance the anti-tumor effect and prevent the emergence of resistant clones. For example, combining SLC-0111 with doxorubicin has been shown to increase its cytotoxic effect in breast cancer cells.[1][8] Similarly, it can sensitize melanoma cells to dacarbazine and temozolomide.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for SLC-0111 in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Drug Stability and Handling | Ensure SLC-0111 is properly stored according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay can lead to variability. Optimize and standardize the cell seeding density to ensure logarithmic growth during the experiment. |
| Assay Duration | The effect of SLC-0111 is often more pronounced under hypoxic conditions and may require longer incubation times to observe a significant effect on cell viability. Consider extending the assay duration (e.g., 72-96 hours). |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug responses. Use cells within a consistent and low passage number range. |
Problem 2: Lack of synergistic effect when combining SLC-0111 with another chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentrations | The synergistic effect of a drug combination is often dependent on the concentrations used. Perform a dose-response matrix experiment to test a wide range of concentrations for both drugs to identify the optimal synergistic concentrations. |
| Incorrect Timing of Drug Addition | The sequence and timing of drug administration can influence the outcome. Experiment with different schedules, such as sequential versus simultaneous addition of the drugs. |
| Cellular Context | The synergistic effect may be cell-type specific. Ensure that the chosen cell line expresses CAIX, especially under hypoxic conditions, as this is the primary target of SLC-0111. |
| Inadequate Hypoxia | The expression and activity of CAIX are induced by hypoxia. Ensure that your hypoxic conditions are well-controlled and maintained throughout the experiment. |
Quantitative Data
Table 1: In Vitro Efficacy of SLC-0111 in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | SLC-0111 Concentration | Combination Agent Concentration | Observation | Reference |
| A375-M6 | Melanoma | Dacarbazine | 100 µM | 50 µM | Significant increase in late apoptosis and necrosis with combination therapy. | [1] |
| A375-M6 | Melanoma | Temozolomide | 100 µM | 170 µM | Significant increase in cell death with combination therapy. | [1] |
| MCF7 | Breast Cancer | Doxorubicin | 100 µM | 90 nM | Significant increase in cell death with combination therapy. | [1][8] |
| HCT116 | Colorectal Cancer | 5-Fluorouracil | 100 µM | 100 µM | Increased cytostatic activity with combination therapy. | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assay using the Chou-Talalay Method
This protocol outlines the steps to assess the synergistic effect of SLC-0111 and a chemotherapeutic agent (e.g., Doxorubicin) on cancer cells.
1. Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
SLC-0111
-
Doxorubicin
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
CompuSyn software (or similar software for synergy analysis)
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of SLC-0111 and Doxorubicin.
-
Treat the cells with:
-
SLC-0111 alone (at least 5 concentrations)
-
Doxorubicin alone (at least 5 concentrations)
-
A combination of SLC-0111 and Doxorubicin at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).
-
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined duration (e.g., 48-72 hours).
-
-
Day 4/5: Cell Viability Assessment
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Record the absorbance or luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the fraction of affected cells (Fa) for each treatment condition compared to the vehicle control.
-
Use the CompuSyn software to input the dose-effect data for the single agents and the combination.
-
The software will generate a Combination Index (CI) value.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software will also generate an isobologram for visual representation of the synergy.[9][10][11]
Visualizations
Caption: Experimental workflow for assessing drug synergy.
Caption: Potential resistance pathways to CAIX inhibition.
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mass-action law based algorithm for cost-effective approach for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-14 stability issues and proper storage conditions
Welcome to the technical support center for hCAIX-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper handling of this compound. Due to limited publicly available stability data for this specific compound, the following recommendations are based on information for this compound where available, general best practices for handling small molecule inhibitors, and data from structurally related sulfonamide-based carbonic anhydrase IX (CAIX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many types of cancer and linked to tumor progression and metastasis. It has a reported inhibitory constant (Kᵢ) of 134.8 nM.[1]
Q2: What is the recommended storage temperature for solid this compound?
A2: Solid this compound should be stored at -20°C.[1] It is advisable to store it in a desiccator to protect it from moisture.
Q3: How should I prepare stock solutions of this compound?
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Based on general guidelines for similar compounds, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For related compounds, storage at -20°C is suitable for short-term storage (up to 1 month), while -80°C is recommended for long-term storage (up to 6 months).
Q5: Can I store this compound stock solutions at 4°C?
A5: It is not recommended to store DMSO stock solutions at 4°C for extended periods. Water absorption by DMSO can lead to compound precipitation and hydrolysis. If short-term storage at 4°C is necessary, ensure the container is tightly sealed.
Q6: My this compound solution appears to have precipitated after thawing. What should I do?
A6: Precipitation can occur after a freeze-thaw cycle. To redissolve the compound, you can gently warm the solution to room temperature and vortex it. Sonication in a water bath for a short period may also help to fully redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Ensure the solid compound and stock solutions are stored at the correct temperatures (-20°C for solid, -20°C or -80°C for solutions).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Prepare fresh working dilutions from a frozen stock aliquot for each experiment. |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | - While DMSO is the recommended starting solvent, if solubility issues persist, consider alternative organic solvents such as ethanol or DMF for the initial stock solution, ensuring they are compatible with your experimental system.- Gentle warming and sonication can aid dissolution. |
| Precipitation in aqueous media | The compound is precipitating out of the aqueous buffer or cell culture medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible and is compatible with your assay.- Prepare working dilutions in a stepwise manner, avoiding a large direct dilution of the concentrated stock into the aqueous buffer. |
| Loss of inhibitory activity | The compound may be unstable in your experimental buffer or medium. | - Assess the stability of this compound in your specific experimental conditions by incubating it for the duration of your experiment and then testing its activity.- Prepare fresh solutions immediately before use whenever possible. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of solid this compound in a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the solid compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to room temperature) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
References
minimizing hCAIX-IN-14 toxicity in normal cells
Disclaimer: The compound "hCAIX-IN-14" is understood to be a representative novel inhibitor of human Carbonic Anhydrase IX (hCAIX). The following guidance is based on established principles for the development of small molecule inhibitors and uses the clinically evaluated CAIX inhibitor, SLC-0111, as a primary reference point.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other similar CAIX inhibitors?
A1: this compound is designed to be a potent and selective inhibitor of human Carbonic Anhydrase IX (CAIX), a transmembrane enzyme. Under hypoxic conditions, commonly found in solid tumors, the expression of CAIX is significantly upregulated.[1] CAIX plays a crucial role in regulating pH by converting carbon dioxide to bicarbonate and protons.[2] This enzymatic activity leads to acidification of the tumor microenvironment and an increase in the intracellular pH of cancer cells, promoting their survival, proliferation, and invasion.[3][4] By inhibiting CAIX, this compound aims to disrupt this pH regulation, leading to intracellular acidification and subsequent cancer cell death.
Q2: Why is CAIX a promising therapeutic target with potentially low toxicity in normal tissues?
A2: CAIX is an attractive therapeutic target due to its differential expression pattern. It is highly expressed in a wide range of solid tumors, including breast, lung, and renal carcinomas, and is often associated with a poor prognosis.[3] In contrast, its expression in most normal adult tissues is very limited.[1] This tumor-specific expression provides a therapeutic window, allowing for targeted inhibition of cancer cells with a potentially lower risk of toxicity to normal cells.
Q3: What are the common reasons for observing toxicity in normal (non-cancerous) cells during in vitro experiments with a novel CAIX inhibitor?
A3: Toxicity in normal cells during in vitro testing of a new CAIX inhibitor can arise from several factors:
-
Off-target effects: The inhibitor may bind to and inhibit other proteins besides CAIX, including other carbonic anhydrase isoforms (e.g., CAI, CAII) that are present in normal tissues.[5][6]
-
Compound-specific toxicity: The chemical scaffold of the inhibitor itself might have inherent cytotoxic properties unrelated to its intended target.
-
High compound concentration: Using concentrations that are significantly higher than the IC50 for CAIX can lead to non-specific effects and toxicity.[7]
-
Solvent toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[8]
-
Experimental artifacts: Issues such as contamination, incorrect cell seeding density, or prolonged incubation times can lead to inaccurate observations of cytotoxicity.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my normal cell line controls at concentrations where I expect to see an effect only in CAIX-expressing cancer cells.
-
Potential Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your normal cell line does not express CAIX. If it does, select an alternative cell line.
-
Selectivity Profiling: Test this compound against a panel of other human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA XII) to determine its selectivity.[5]
-
Use a Structurally Unrelated Inhibitor: If possible, use a different CAIX inhibitor with a distinct chemical structure to see if the same toxicity is observed.[8] This can help differentiate between on-target and compound-specific off-target effects.
-
Lower the Concentration: Perform a dose-response curve starting from a much lower concentration to determine if there is a therapeutic window where cancer cells are affected but normal cells are not.
-
Issue 2: My cytotoxicity assay results are highly variable between experiments.
-
Potential Cause: Inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment. Cell density can influence the apparent cytotoxicity of a compound.
-
Check Compound Solubility: Visually inspect your stock solution and dilutions for any signs of precipitation. Poor solubility can lead to inconsistent dosing.
-
Control Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls.[8]
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Issue 3: The IC50 value of this compound in my cancer cell line is much higher than expected, and I'm seeing toxicity in normal cells at similar concentrations.
-
Potential Cause: Low potency, poor cell permeability, or compound degradation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and integrity of your this compound stock using analytical methods like HPLC or mass spectrometry. Repeated freeze-thaw cycles can degrade the compound.[8]
-
Assess Cell Permeability: If the compound has low permeability, it may not reach its intracellular target effectively. Consider using a cell-based assay that measures the inhibition of extracellular CAIX activity directly.
-
Optimize Assay Conditions: Ensure that the assay duration is sufficient for the compound to exert its effect. For some compounds, a longer exposure time may be necessary.
-
Quantitative Data
The following table summarizes the treatment-related adverse events (AEs) observed in a Phase 1 clinical trial of the CAIX inhibitor SLC-0111. This data provides an example of the potential toxicities that could be encountered with a novel CAIX inhibitor in a clinical setting.
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Nausea | ≥10 | 0 |
| Fatigue | ≥10 | >5 |
| Anorexia | ≥10 | 0 |
| Diarrhea | ≥10 | 0 |
| Vomiting | ≥10 | 0 |
| Hypophosphatemia | ≥10 | >5 |
| Oral Mucositis | ≥10 | 0 |
| Pruritus | ≥10 | 0 |
| Stomatitis | ≥10 | 0 |
| Alanine Transaminase Increase | <10 | >5 |
| Aspartate Transaminase Increase | <10 | >5 |
Data adapted from the Phase 1 clinical trial of SLC-0111.[9]
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Normal and CAIX-expressing cancer cell lines
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[10]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Normal and CAIX-expressing cancer cell lines
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
To determine the maximum LDH release, lyse the untreated control cells according to the kit's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Mandatory Visualizations
Caption: CAIX signaling pathway under hypoxic conditions.
Caption: Workflow for assessing and mitigating inhibitor toxicity.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining hCAIX-IN-14 Treatment Schedules in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining treatment schedules for the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-14, in animal models. The information provided is based on established principles and data from studies of similar CAIX inhibitors, such as SLC-0111, and is intended to serve as a comprehensive resource for troubleshooting and protocol development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance in cancer therapy?
A1: this compound is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.[1][2][3] CAIX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in the acidic and hypoxic tumor microenvironment.[1][4] By inhibiting CAIX, this compound disrupts pH homeostasis, leading to increased intracellular acidosis and subsequent cancer cell death, as well as inhibition of tumor growth and metastasis.[2][4][5] Its selective expression in tumor tissues makes CAIX an attractive therapeutic target with the potential for minimal off-target effects.[1][2]
Q2: What are the key considerations when designing an in vivo study for a CAIX inhibitor like this compound?
A2: Several factors are critical for designing a successful in vivo study:
-
Animal Model Selection: Choose a tumor model with demonstrated hypoxia and high CAIX expression. Xenograft models using cell lines like HT-29 (colorectal cancer) or MDA-MB-231 (breast cancer) are commonly used.[2][6]
-
Drug Formulation: Due to the often poor aqueous solubility of small molecule inhibitors, a suitable vehicle for administration is required. This may include solutions with agents like Carboxymethylcellulose (CMC).
-
Route of Administration: The most common routes for preclinical studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice depends on the compound's pharmacokinetic properties.
-
Dose and Schedule Finding: It is essential to perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity. Subsequent efficacy studies should explore various dosing schedules (e.g., daily, intermittent) to optimize the therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating drug exposure (PK) with the biological effect (PD), such as tumor growth inhibition or biomarker modulation, is crucial for understanding the dose-response relationship and refining the treatment schedule.
Q3: How can I monitor the efficacy of this compound in my animal model?
A3: Efficacy can be assessed through several methods:
-
Tumor Growth Inhibition (TGI): Regularly measure tumor volume using calipers. TGI is a primary endpoint in most preclinical studies.
-
Metastasis Assessment: For metastatic models, monitor the development of metastases in relevant organs (e.g., lungs, liver) through techniques like bioluminescence imaging or histological analysis at the end of the study.
-
Biomarker Analysis: At the end of the study, tumors can be harvested to analyze biomarkers of hypoxia (e.g., HIF-1α), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
-
In vivo Imaging: Techniques like positron emission tomography (PET) with specific tracers can be used to visualize tumor hypoxia and the metabolic response to treatment.
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same treatment group.
-
Question: We are observing significant differences in tumor growth rates among mice receiving the same dose of this compound. What could be the cause?
-
Answer:
-
Inconsistent Tumor Cell Implantation: Ensure that the number of viable tumor cells injected is consistent for each animal. A difference in the initial tumor burden can lead to varied growth rates.
-
Animal Heterogeneity: Differences in the age, weight, and overall health of the mice can influence tumor take rate and growth. Use animals within a narrow age and weight range.
-
Variable Drug Administration: Ensure accurate and consistent dosing for each animal. For oral gavage, improper technique can lead to inconsistent drug delivery.
-
Issue 2: Lack of expected anti-tumor efficacy.
-
Question: Our in vitro data showed potent activity of this compound, but we are not observing significant tumor growth inhibition in our xenograft model. Why might this be?
-
Answer:
-
Poor Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or low bioavailability, resulting in insufficient drug concentration at the tumor site. A pilot pharmacokinetic study is recommended to assess drug exposure.
-
Inadequate Dosing or Schedule: The dose might be too low, or the dosing frequency may not be optimal to maintain a therapeutic concentration of the drug. Consider dose-escalation studies or more frequent administration.
-
Low CAIX Expression in the In Vivo Model: Confirm that the xenograft tumors express high levels of CAIX. Hypoxia and CAIX expression can vary between in vitro and in vivo conditions.
-
Drug Formulation Issues: If the compound is not properly solubilized or suspended in the vehicle, it may not be effectively absorbed.
-
Issue 3: Signs of toxicity in the treated animals.
-
Question: We are observing weight loss and other signs of distress in mice treated with this compound, even at doses expected to be well-tolerated. What should we do?
-
Answer:
-
Re-evaluate the Maximum Tolerated Dose (MTD): The initial MTD study may not have been sufficiently comprehensive. It's advisable to perform a more detailed toxicity assessment with a larger cohort of animals.
-
Vehicle Toxicity: The vehicle used for drug formulation could be causing toxicity. Include a vehicle-only control group to assess this possibility.
-
Off-Target Effects: The compound may have off-target activities that are causing the observed toxicity. Consider in vitro off-target screening to identify potential liabilities.
-
Adjust Dosing Schedule: Switching from daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off) may help mitigate toxicity while maintaining efficacy.
-
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of the CAIX inhibitor SLC-0111, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: In Vivo Efficacy of SLC-0111 in Different Xenograft Models
| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| FaDu (Head and Neck) | SLC-0111 + Cisplatin | 100 mg/kg PO daily + 3 mg/kg IP weekly | Significant reduction in tumor volume compared to either agent alone. | [7] |
| 1016 GBM PDX (Glioblastoma) | SLC-0111 + Temozolomide | Oral gavage daily + weekly TMZ | Significantly delayed tumor recurrence and improved survival compared to monotherapy. | [8] |
| MDA-MB-231 (Breast) | SLC-0111 | 50 mg/kg PO daily | Modest inhibition of primary tumor growth, but significant reduction in spontaneous metastases. | [9] |
| 4T1 (Breast) | SLC-0111 | Not specified | Significant inhibition of primary tumor growth. | [2] |
Table 2: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase 1 Study)
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC(0-24) (μg/mL*h) | T1/2 (hours) |
| 500 mg | 4350 | 2.46 - 6.05 | 33 | Similar across doses |
| 1000 mg | 6220 | 2.61 - 5.02 | 70 | Similar across doses |
| 2000 mg | 5340 | - | 94 | Similar across doses |
Data from a Phase 1 clinical trial in patients with advanced solid tumors. These human PK data can inform dose-ranging studies in animals by providing a reference for target exposure levels.[4]
Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Xenograft Study
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Implantation: Inject 1 x 10^6 MDA-MB-231 cells suspended in Matrigel into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC). Administer the drug via oral gavage daily at the predetermined doses. The vehicle control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
Metastasis Assessment: Harvest lungs and other relevant organs to assess metastatic burden. This can be done by histological analysis or, if using a luciferase-tagged cell line, by bioluminescence imaging.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Use healthy mice of the same strain as in the efficacy studies.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Mandatory Visualizations
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hCAIX-IN-14 and Novel CAIX Inhibitors
Welcome to the technical support center for hCAIX-IN-14 and other novel carbonic anhydrase IX (CAIX) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistent results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other CAIX inhibitors?
A1: Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme highly expressed on the surface of many tumor cells, particularly under hypoxic conditions.[1][2] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity allows cancer cells to maintain a stable, slightly alkaline intracellular pH (pHi) by extruding excess acid into the extracellular space, thereby acidifying the tumor microenvironment.[1][3] An acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[3][4][5]
This compound, as a selective CAIX inhibitor, is designed to block this catalytic activity. By inhibiting CAIX, the compound prevents the efficient removal of protons, leading to intracellular acidosis, which in turn can trigger apoptosis and inhibit cell proliferation and survival.[5][6]
Q2: My in vitro enzyme inhibition assay shows highly variable IC₅₀ values for this compound. What are the common causes?
A2: Inconsistent IC₅₀ values in enzyme inhibition assays are a frequent issue. Several factors can contribute to this variability:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <0.5%). The compound may precipitate at higher concentrations or degrade in aqueous buffer over time.
-
Enzyme Activity and Purity: Use a highly purified, recombinant hCAIX protein with consistent catalytic activity. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
-
Buffer pH and Composition: The catalytic activity of CAIX is highly pH-dependent. Strict control over the buffer pH is critical for reproducible results. Ensure the buffer system has adequate capacity to maintain the set pH throughout the experiment.
-
Assay Conditions: Inconsistencies in incubation times, temperature, or substrate concentration will directly impact the measured reaction rate and, consequently, the calculated IC₅₀ value.
Q3: Why are my cell-based assay results with this compound not reproducible?
A3: Reproducibility in cell-based assays is influenced by biological and technical factors. Key areas to investigate include:
-
Hypoxic Conditions: CAIX is primarily expressed and catalytically active under hypoxic conditions.[7] Experiments run under normoxia may show little to no effect, as the target enzyme may not be sufficiently expressed or active. Ensure your hypoxia protocol (e.g., 1% O₂) is consistent and effectively induces CAIX expression.
-
Cell Line Authenticity and Passage Number: Different cancer cell lines have varying levels of endogenous CAIX expression. Verify the identity of your cell line and use cells within a consistent, low passage number range, as characteristics can drift over time.
-
Cell Density: CAIX expression can be cell-density dependent.[2] Standardize cell seeding density across all experiments, as variations can alter the level of target expression and cell health, leading to inconsistent responses to the inhibitor.
-
Compound Stability in Media: The inhibitor may be unstable or metabolized by cells over long incubation periods (e.g., 48-72 hours). Consider refreshing the media with a fresh compound during the experiment.
Troubleshooting Guides
Guide 1: Inconsistent IC₅₀ Values in Enzyme Inhibition Assays
This guide provides a logical flow to diagnose sources of variability in biochemical assays.
| Potential Issue | Recommended Action |
| Compound Precipitation | Visually inspect stock and working solutions for precipitates. Perform a solubility test. Consider using a different solvent or adding a solubilizing agent like Pluronic F-68. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use low-retention tips. For serial dilutions, ensure thorough mixing between each step. |
| Variable Enzyme Activity | Aliquot recombinant enzyme upon receipt to avoid freeze-thaw cycles. Always run a positive control (e.g., Acetazolamide) and a negative control (vehicle only) to benchmark results. |
| Incorrect Data Analysis | Use a consistent, appropriate non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to fit the dose-response curve and calculate the IC₅₀. Ensure data points span the full range of inhibition from 0% to 100%. |
Guide 2: Poor Reproducibility in Hypoxic Cell-Based Assays
This guide focuses on challenges specific to evaluating CAIX inhibitors in cell culture models.
| Potential Issue | Recommended Action |
| Insufficient CAIX Expression | Confirm CAIX protein expression under your specific hypoxic conditions via Western Blot or immunofluorescence before running functional assays. Not all cell lines are high expressers. |
| Fluctuations in Hypoxia | Ensure the hypoxia chamber or incubator maintains a stable, low-oxygen environment. Use a hypoxia indicator (e.g., pimonidazole) to confirm cellular hypoxia. |
| pH Effects of the Compound | High concentrations of an acidic or basic compound can alter the pH of the culture medium, leading to artifacts. Measure the pH of the medium after adding the compound at the highest concentration used. |
| Off-Target Effects | At high concentrations, inhibitors may have off-target effects. Correlate the phenotypic effect with CAIX expression levels (e.g., using a CAIX-knockdown cell line) to confirm on-target activity. |
Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay for hCAIX Activity
This method measures the catalytic activity of hCAIX by monitoring the pH change resulting from proton production during CO₂ hydration.
-
Reagents:
-
Recombinant hCAIX enzyme (e.g., 10 µM stock).
-
Assay Buffer: 20 mM HEPES, 20 mM MES, pH 7.4, containing a pH indicator (e.g., 0.1 mM Phenol Red).
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 min).
-
Inhibitor: this compound serially diluted in 100% DMSO.
-
-
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument at 25°C: one with assay buffer containing hCAIX enzyme (e.g., final concentration 100 nM) and the inhibitor at 2x final concentration, and the other with CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for Phenol Red).
-
The initial rate of reaction is determined from the linear portion of the slope of absorbance vs. time.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition against log[inhibitor] and fit the curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTS) Assay under Hypoxia
This protocol assesses the effect of this compound on the viability of cancer cells cultured under hypoxic conditions.
-
Procedure:
-
Seed cancer cells (e.g., HT-29 or MDA-MB-231) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours under normoxic conditions.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Place the plate in a humidified hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C.
-
Incubate for 72 hours.
-
Remove the plate from the hypoxia chamber and add MTS reagent according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C under normoxic conditions.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀.
-
Visualizations
Caption: Mechanism of CAIX in tumor pH regulation and its inhibition by this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Carbonic Anhydrase IX Inhibitors in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the anti-tumor effects of prominent carbonic anhydrase IX (CAIX) inhibitors. While the initial topic of interest was "hCAIX-IN-14," a comprehensive search of scientific literature and databases did not yield any information on a compound with this designation. It is presumed that this may be a novel, yet unpublished agent, or a misnomer. Therefore, this guide focuses on well-characterized and clinically relevant CAIX inhibitors, namely SLC-0111 and U-104 , with the pan-carbonic anhydrase inhibitor Acetazolamide included as a reference.
Carbonic anhydrase IX is a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[1] It plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[2][3] Inhibition of CAIX is a promising therapeutic strategy to disrupt this pH-regulating machinery and combat cancer.[2][4] This guide presents a compilation of experimental data, detailed protocols, and pathway diagrams to aid researchers in evaluating and selecting appropriate CAIX inhibitors for their studies.
Comparative Efficacy of CAIX Inhibitors: In Vitro and In Vivo Data
The following tables summarize the quantitative data on the anti-tumor effects of SLC-0111, U-104, and Acetazolamide from various preclinical studies.
Table 1: In Vitro Anti-Tumor Activity of CAIX Inhibitors
| Inhibitor | Cell Line | Assay Type | Key Findings | Reference(s) |
| SLC-0111 | HT-29 (Colon) | Cell Viability (MTT) | IC50 = 13.53 µg/mL | [5][6] |
| MCF7 (Breast) | Cell Viability (MTT) | IC50 = 8.71 µg/mL | [6] | |
| PC3 (Prostate) | Cell Viability (MTT) | IC50 = 27.74 µg/mL | [6] | |
| A375-M6 (Melanoma) | Apoptosis (Annexin V/PI) | Increased apoptosis in combination with Dacarbazine | [7] | |
| HCT116 (Colorectal) | Cell Proliferation | Enhanced cytostatic activity of 5-Fluorouracil | [7] | |
| FaDu, SCC-011 (HNSCC) | Clonogenic Assay | Drastically reduced clone proliferation with Cisplatin | [8] | |
| U-104 | AT-1 (Prostate) | Cell Growth (SRB Assay) | Dose-dependent reduction in cell growth | [9] |
| AT-1 (Prostate) | Apoptosis (Caspase 3 Activity) | Pronounced caspase 3 activity after 48h | [9] | |
| MDA-MB-231 (Breast) | Cell Migration | Significant reduction in a dose-dependent manner | [10] | |
| 4T1 (Breast) | Phenotype | Blocks mesenchymal phenotype in cancer stem cells | [10] | |
| Acetazolamide | SKRC-52 (Renal) | Cytotoxicity | Moderate cytotoxicity as a conjugate | [11][12] |
| Caki-1, Caki-2, ACHN, A-498 (Renal) | Cell Invasion | 18-74% inhibition of invasion at 10 µM | [13] | |
| SH-SY5Y (Neuroblastoma) | Cell Viability | Significant growth inhibition with MS-275 | [14] | |
| SW620 (Colorectal) | Cell Viability (MTT) | Dose-dependent reduction, more significant at 48h | [15] |
Table 2: In Vivo Anti-Tumor Efficacy of CAIX Inhibitors
| Inhibitor | Tumor Model | Dosing Regimen | Key Outcomes | Reference(s) |
| SLC-0111 | HNSCC Xenograft | 100 mg/kg (oral) + 3 mg/kg Cisplatin (i.p.) | Significant inhibition of tumor growth and metastasis | [8] |
| Recurrent GBM Xenograft | In combination with Temozolomide | Significant tumor regression and growth delay | [16] | |
| U-104 | MIA PaCa-2 Pancreatic Xenograft | 40 mg/kg/day (i.p.) | Statistically significant delay in tumor growth | [17] |
| MDA-MB-231 Breast Orthotopic | 38 mg/kg | Delayed primary tumor growth | [10] | |
| 4T1 Breast Metastasis Model | 19 mg/kg | Inhibition of metastases formation | [10] | |
| Acetazolamide | SK-RC-52 Renal Xenograft | As a conjugate | Tumor retardation | [18] |
| SKRC-52 Renal Xenograft | As a conjugate with MMAE/PNU-159682 | Potent antitumor activity and tumor regression | [19] | |
| Neuroblastoma Xenograft | In combination with MS-275 | Significant inhibition of tumor growth | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell viability based on the metabolic activity of cells.[20][21][22][23]
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
Test compounds (CAIX inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[22]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the CAIX inhibitors and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.[22]
-
Incubate the plate for 4 hours at 37°C.[22]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Incubate the plate for an additional 4 hours at 37°C.[22]
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Tumor Spheroid Formation and Invasion Assay
This assay assesses the ability of cancer cells to form three-dimensional spheroids and invade into an extracellular matrix, mimicking aspects of in vivo tumor growth and invasion.[24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Ultra-low attachment 96-well round-bottom plates
-
Complete culture medium
-
Basement membrane matrix (e.g., Matrigel)
-
Type I Collagen
-
Microscope with imaging capabilities
Procedure: Spheroid Formation:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a specific number of cells (e.g., 1,000-5,000 cells/well) in 100 µL of media into each well of an ultra-low attachment 96-well plate.[25]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours to allow for spheroid formation.[27]
Invasion Assay:
-
Carefully remove approximately 50 µL of media from each well.
-
On ice, mix the basement membrane matrix with Type I collagen (1:1 ratio).[27]
-
Add 50 µL of the cold matrix mixture to each well containing a spheroid.
-
Centrifuge the plate at a low speed to embed the spheroids in the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Add 100 µL of complete medium, with or without the test inhibitor, to each well.
-
Monitor and image spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours) using a microscope.[28]
-
Quantify the area of invasion using image analysis software.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of CAIX inhibitors in a subcutaneous xenograft mouse model.[17][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (CAIX inhibitor) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS, with or without Matrigel, at a concentration of approximately 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[17]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
Administer the CAIX inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).[8][17]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of CAIX inhibitors.
Caption: CAIX Signaling Pathway under Hypoxic Conditions.
Caption: General workflow for in vitro evaluation of CAIX inhibitors.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. In Vivo Antitumor Activity of a Novel Acetazolamide–Cryptophycin Conjugate for the Treatment of Renal Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 25. corning.com [corning.com]
- 26. Spheroid | Sartorius [sartorius.com]
- 27. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Carbonic Anhydrase IX (CAIX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of selected small molecule inhibitors targeting carbonic anhydrase IX (CAIX), a key enzyme implicated in tumor progression and hypoxia. As no public data could be found for a compound designated "hCAIX-IN-14," this document focuses on a comparison of other well-characterized CAIX inhibitors, including SLC-0111, SLC-149, and the conventional inhibitor Acetazolamide.
Introduction to CAIX and its Inhibition
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors in response to hypoxia. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. Consequently, the development of potent and selective CAIX inhibitors is a promising avenue in oncology drug discovery. This guide summarizes key efficacy data and experimental methodologies to aid researchers in the evaluation and selection of CAIX inhibitors for further investigation.
Comparative Efficacy of CAIX Inhibitors
The following table summarizes the in vitro inhibitory potency of several key CAIX inhibitors against CAIX and other carbonic anhydrase isoforms to indicate selectivity. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Target CA Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| SLC-0111 | hCAIX | 45 nM | - | [1] |
| hCAII | 960 nM | - | [1] | |
| SLC-149 | hCAIX | 4.1 nM | - | [1] |
| hCAII | 0.94 nM | - | [1] | |
| hCAIX (in cells, normoxia) | 48.9 nM | - | [1] | |
| hCAIX (in cells, hypoxia) | 20.8 nM | - | [1] | |
| hCAXII (in cells) | 5.2 - 5.4 µM | - | [1] | |
| Acetazolamide | hCAIX | 25 nM | - | [2] |
| Ureido-substituted benzenesulfonamides (general) | hCAIX/XII | Low nanomolar | - | [3][4] |
| FC-531 (SLC-0111 derivative) | hCAIX | Potent (specific values not provided) | Potent (specific values not provided) | [5] |
In Vivo Efficacy:
-
SLC-0111: Has demonstrated the ability to reduce tumor growth and metastasis in preclinical models and has advanced to Phase Ib/II clinical trials[1][6]. When combined with other anticancer agents like temozolomide or sunitinib, SLC-0111 has shown synergistic effects in reducing tumor volume and metastatic burden[6].
-
FC-531: This derivative of SLC-0111 has shown a capacity to reduce tumor growth and metastasization in vivo[5].
-
Ureido-substituted benzenesulfonamides: This class of inhibitors has been shown to significantly inhibit the formation of metastases in a mammary tumor model[3].
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Stopped-Flow CO₂ Hydration Assay for CAIX Inhibition
This assay measures the catalytic activity of CAIX by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CAIX
-
CAIX inhibitor of interest
-
CO₂-saturated water (substrate)
-
Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, containing a pH indicator (e.g., 0.004% w/v Phenol Red) at a specific pH (e.g., pH 8.0)[7].
Procedure:
-
Reagent Preparation: Prepare a stock solution of the CAIX inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the purified CAIX enzyme to the desired concentration in the assay buffer.
-
Incubation: Mix the enzyme solution with the inhibitor dilutions and incubate for a specified period to allow for inhibitor binding.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for Phenol Red)[7]. The rate of the catalyzed reaction is determined from the initial linear phase of the absorbance change.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of CAIX inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line expressing CAIX (e.g., HeLa, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
CAIX inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the CAIX inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours)[10]. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C[9].
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[8][11]. A reference wavelength of 630 nm can be used to subtract background absorbance[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving CAIX and a typical experimental workflow for evaluating CAIX inhibitors.
Caption: Hypoxia-Inducible Factor (HIF-1) signaling pathway leading to CAIX expression.
Caption: General experimental workflow for the evaluation of CAIX inhibitors.
References
- 1. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Preclinical Comparison of Carbonic Anhydrase IX Inhibitors: SLC-0111 Versus hCAIX-IN-14
A comparative analysis of the preclinical data for the carbonic anhydrase IX (CAIX) inhibitors SLC-0111 and hCAIX-IN-14 is currently not feasible due to a lack of publicly available research on this compound. Extensive searches of scientific literature and databases have yielded no significant preclinical studies, experimental data, or detailed mechanism of action for this compound. It is likely a novel or proprietary compound with limited distribution and characterization in the public domain.
In contrast, SLC-0111 is a well-documented CAIX inhibitor with a substantial body of preclinical evidence supporting its anti-cancer activity. This guide provides a comprehensive overview of the available preclinical data for SLC-0111, offering researchers, scientists, and drug development professionals a detailed look into its performance in various cancer models.
SLC-0111: A Profile of a Leading CAIX Inhibitor
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane enzyme highly expressed in many solid tumors and is induced by hypoxia.[1] It plays a crucial role in regulating intra- and extracellular pH, contributing to tumor cell survival, proliferation, and metastasis.[1] By inhibiting CAIX, SLC-0111 disrupts pH balance, leading to increased intracellular acidosis and reduced tumor growth.[1][2]
Mechanism of Action
Under hypoxic conditions, tumor cells upregulate CAIX to maintain a favorable intracellular pH for survival and proliferation, while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.[1] SLC-0111 specifically targets and inhibits the catalytic activity of CAIX, leading to a cascade of anti-tumor effects.[2][3]
Caption: CAIX Signaling Pathway and Inhibition by SLC-0111.
Preclinical Performance of SLC-0111
SLC-0111 has demonstrated significant anti-tumor efficacy in a variety of preclinical models, both as a monotherapy and in combination with other anti-cancer agents.
In Vitro Efficacy
SLC-0111 has been shown to reduce cell viability, inhibit proliferation, and impair migration and invasion of various cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference(s) |
| A375-M6 | Melanoma | Potentiates cytotoxicity of Dacarbazine and Temozolomide. | [4] |
| MCF7 | Breast Cancer | Increases sensitivity to Doxorubicin. | [4] |
| HCT116 | Colorectal Cancer | Enhances 5-Fluorouracil cytostatic activity. | [4] |
| HNSCC cell lines | Head and Neck Squamous Carcinoma | Sensitizes cells to cisplatin, reducing proliferation, migration, and invasion. | [5] |
| Hepatoblastoma | Liver Cancer | Abrogated hypoxia-induced CAIX upregulation and decreased cell viability and motility. | [6] |
| Neuroblastoma | Nerve Tissue Cancer | Reduced viability in CAIX-expressing cells, particularly under hypoxic conditions. | [7] |
In Vivo Efficacy
In animal models, SLC-0111 has been shown to delay tumor growth and reduce metastasis.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference(s) |
| Xenograft (HNSCC) | Head and Neck Squamous Carcinoma | SLC-0111 in combination with cisplatin | Reduced tumor growth and metastatic spread. | [5] |
| Xenograft (Melanoma) | Melanoma | SLC-0111 with anti-PD-1/anti-CTLA-4 | Enhanced Th1 response, decreased tumor growth, and reduced metastasis. | [3] |
| Xenograft (Glioblastoma) | Brain Cancer | SLC-0111 with temozolomide | Delayed glioblastoma growth. | [8] |
| Orthotopic (Breast) | Breast Cancer | SLC-0111 as a single agent | Inhibited tumor growth and metastases. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate SLC-0111.
Cell Viability and Proliferation Assays
-
MTT/XTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of SLC-0111, a chemotherapeutic agent, or a combination of both. After a specified incubation period (e.g., 24-96 hours), a solution of MTT or XTT is added to each well. The absorbance is then measured to determine the metabolic activity of the cells, which correlates with cell viability.
-
Colony Formation Assay: A low density of cells (e.g., 200-500 cells/well) is seeded in 6-well plates and treated with the compounds of interest. The cells are allowed to grow for an extended period (e.g., 10-14 days) to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted to assess the long-term proliferative capacity of the cells.[9]
Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with SLC-0111. The rate of wound closure is monitored and quantified over time to assess cell migration.[6]
-
Transwell Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a transwell insert, which is coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation, the non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed, stained, and counted.[5]
In Vivo Tumor Growth Studies
-
Xenograft Models: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are randomized into treatment groups (e.g., vehicle control, SLC-0111, chemotherapy, combination). Tumor volume is measured regularly (e.g., with calipers) throughout the study. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[5]
Caption: Preclinical Evaluation Workflow for SLC-0111.
Conclusion
SLC-0111 is a promising CAIX inhibitor with a robust preclinical data package demonstrating its potential as an anti-cancer therapeutic, particularly in hypoxic solid tumors. The available evidence supports its continued investigation in clinical trials, both as a monotherapy and in combination with existing cancer treatments.
While a direct comparison with this compound is not possible at this time, the comprehensive data on SLC-0111 provides a valuable benchmark for the evaluation of other emerging CAIX inhibitors. As more information on novel compounds like this compound becomes available, such comparative analyses will be crucial for advancing the field of CAIX-targeted cancer therapy.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 9. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action of Carbonic Anhydrase IX Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of the mechanism of action for carbonic anhydrase IX (CAIX) inhibitors in various cancers, with a focus on the publicly available data for this class of molecules. While specific peer-reviewed data for hCAIX-IN-14 is limited, this document outlines the typical validation workflow and compares the performance of representative CAIX inhibitors, such as SLC-0111 , with other novel compounds, providing a framework for evaluating this compound.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors in response to hypoxia.[1][2] Its expression is associated with poor prognosis and resistance to therapy.[3] CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[1][3] Small molecule inhibitors targeting CAIX are a promising therapeutic strategy to counteract this process.
Mechanism of Action of CAIX Inhibitors
CAIX inhibitors, typically sulfonamide-based compounds, bind to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[4] This inhibition disrupts the pH balance in the tumor microenvironment, leading to intracellular acidification and extracellular alkalization. This, in turn, can induce apoptosis, inhibit cell proliferation and migration, and potentially sensitize cancer cells to conventional therapies.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis: The Next-Generation CAIX Inhibitor SLC-0111 Versus First-Generation Carbonic Anhydrase Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the novel, selective carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, and traditional, first-generation carbonic anhydrase (CA) inhibitors, exemplified by acetazolamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory profiles, underlying mechanisms, and the experimental data supporting these findings.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While ubiquitously expressed, certain isoforms have become key therapeutic targets. First-generation CA inhibitors, such as acetazolamide, are non-selective and inhibit multiple CA isoforms throughout the body, leading to a range of physiological effects and clinical applications, including treatment for glaucoma, epilepsy, and altitude sickness.[2][3] However, this lack of selectivity can also result in off-target effects.
In the context of oncology, the tumor-associated isoform CAIX has emerged as a critical target.[4] CAIX is predominantly expressed in hypoxic solid tumors and plays a crucial role in tumor pH regulation, promoting cancer cell survival, proliferation, and metastasis.[4][5] This has driven the development of second-generation, isoform-selective inhibitors. SLC-0111 is a first-in-class, potent, and selective inhibitor of CAIX that has advanced to clinical trials.[2][6] This guide will compare the performance of SLC-0111 against the first-generation inhibitor acetazolamide, supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of SLC-0111 and acetazolamide against key human carbonic anhydrase isoforms are summarized in the table below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Inhibitor | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| SLC-0111 | >100,000 | 960 | 45 | 4.5 |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
The data clearly demonstrates the superior selectivity of SLC-0111 for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII, when compared to the non-selective profile of acetazolamide.
Signaling Pathway and Experimental Workflow
CAIX Signaling Pathway in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and translocates to the nucleus. There, it binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, inducing the expression of the CAIX protein.[4][5] CAIX, a transmembrane protein, then catalyzes the extracellular conversion of CO2 to bicarbonate and protons. This contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while maintaining a more alkaline intracellular pH that is favorable for cancer cell survival and proliferation.[5]
Caption: CAIX expression and function in hypoxic cancer cells.
General Experimental Workflow for CA Inhibitor Evaluation
The evaluation of carbonic anhydrase inhibitors typically involves a multi-step process. Initially, the compound's direct inhibitory effect on the catalytic activity of purified CA isoforms is determined using biochemical assays. Subsequently, the inhibitor's effect on cancer cell viability and proliferation is assessed through cell-based assays.
Caption: Workflow for evaluating carbonic anhydrase inhibitors.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This assay measures the kinetics of the CA-catalyzed hydration of CO2.
Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution. The rate of this pH change, monitored by a pH indicator dye, is proportional to the CA activity. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the reaction in real-time.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human CA isoforms (I, II, IX, XII)
-
CO2-saturated water (prepared by bubbling CO2 gas through deionized water on ice)
-
Assay Buffer: 20 mM HEPES-NaOH or Tris-HCl, pH 7.5, containing a pH indicator (e.g., phenol red)
-
Inhibitor stock solutions (e.g., in DMSO)
Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In one syringe of the stopped-flow apparatus, load the enzyme solution (containing the CA isoform and the inhibitor at various concentrations).
-
In the other syringe, load the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol) over time.
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation.
Colorimetric Assay for Carbonic Anhydrase Inhibition (p-NPA Assay)
This assay measures the esterase activity of CA.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol, a yellow-colored product.[1] The rate of p-nitrophenol formation, monitored spectrophotometrically, is proportional to the CA activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Microplate reader or spectrophotometer
-
Purified human CA isoforms
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO
-
Inhibitor stock solutions
Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cell Viability Assay
This assay assesses the effect of CA inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line expressing CAIX (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CA inhibitor (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Conclusion
The comparative analysis of SLC-0111 and first-generation carbonic anhydrase inhibitors like acetazolamide highlights the significant advancements in the development of targeted cancer therapies. SLC-0111 demonstrates a markedly superior selectivity profile, potently inhibiting the tumor-associated isoforms CAIX and CAXII while sparing the ubiquitous cytosolic isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel CA inhibitors. The data and methodologies presented in this guide underscore the potential of isoform-selective CAIX inhibitors as a promising strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. MTT assay protocol | Abcam [abcam.com]
Confirming On-Target Effects of hCAIX-IN-14: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of hCAIX-IN-14, a putative inhibitor of human carbonic anhydrase IX (CAIX), using genetic approaches. While direct experimental data for this compound is not yet publicly available, this document outlines the established methodologies and presents a comparative analysis based on the well-characterized CAIX inhibitor, U-104 (also known as SLC-0111). By following these protocols, researchers can rigorously validate the specificity of this compound and compare its performance against existing alternatives.
Carbonic anhydrase IX is a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia. It plays a crucial role in pH regulation, promoting tumor cell survival and proliferation. Consequently, CAIX is a prime target for cancer therapy. Small molecule inhibitors like this compound hold therapeutic promise, but their efficacy hinges on precise on-target activity. Genetic methods, such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown of the CA9 gene, are the gold standard for validating that the observed effects of an inhibitor are indeed due to its interaction with the intended target.
Comparative Analysis of CAIX Inhibitors
To establish a benchmark for validating this compound, we will compare its expected performance with U-104/SLC-0111, an inhibitor that has undergone extensive preclinical and clinical investigation.
| Feature | This compound (Hypothetical Data) | U-104 / SLC-0111 (Published Data) |
| Target | Carbonic Anhydrase IX (CAIX) | Carbonic Anhydrase IX (CAIX) and XII (CAXII)[1][2][3][4] |
| Ki for CAIX | TBD | 45.1 nM[1][4] |
| Genetic Validation | Proposed | Effects on cell growth and migration are abrogated in CAIX knockout/knockdown models[5]. |
| Cellular Thermal Shift Assay (CETSA) | Proposed | Data not publicly available. |
| In Vivo Efficacy | TBD | Delays tumor growth in mouse models[1][4]. |
Experimental Protocols for On-Target Validation
The following protocols describe the key experiments required to validate the on-target effects of this compound.
CRISPR-Cas9 Mediated Knockout of CA9
This method allows for the complete and permanent removal of the CA9 gene, creating a clean background to test the specificity of this compound.
Experimental Workflow:
Methodology:
-
gRNA Design and Cloning: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the CA9 gene to ensure a functional knockout. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect a CAIX-expressing cancer cell line (e.g., HeLa or HT-29) with the Cas9/sgRNA plasmid. Select for successfully transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of CAIX protein expression by Western blot and confirm the genomic deletion by Sanger sequencing.
-
Phenotypic Assays: Treat both wild-type (WT) and CA9 knockout (KO) cells with a dose range of this compound. Perform functional assays such as cell viability (MTS assay), migration (wound healing assay), or invasion assays.
Expected Outcome: The inhibitory effects of this compound on cell viability and migration should be significantly diminished or completely absent in the CA9 KO cells compared to the WT cells.
siRNA-Mediated Knockdown of CA9
This approach provides a transient reduction in CAIX expression and is useful for rapid validation and for studying genes that may be essential for cell survival.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Predictive Power of In Vitro Sensitivity to Carbonic Anhydrase IX Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The targeting of tumor-associated carbonic anhydrase IX (CAIX) represents a promising strategy in oncology. CAIX is a transmembrane enzyme overexpressed in a variety of solid tumors, often in response to the hypoxic microenvironment. Its activity contributes to the acidification of the extracellular space, which in turn promotes tumor progression, metastasis, and resistance to therapy. Consequently, the development of CAIX inhibitors is an active area of research. This guide provides a comparative evaluation of the predictive power of in vitro sensitivity to CAIX inhibitors, with a focus on the well-characterized inhibitor SLC-0111, due to the limited publicly available data for the newer inhibitor, hCAIX-IN-14.
Introduction to this compound and Alternative CAIX Inhibitors
This compound is a recently available inhibitor of carbonic anhydrase IX. While its emergence is of interest to the research community, a comprehensive body of published literature detailing its in vitro sensitivity across various cancer cell lines and, critically, the correlation of this sensitivity with in vivo efficacy, is not yet available.
To provide a robust evaluation of the predictive power of in vitro sensitivity for this class of compounds, this guide will focus on SLC-0111 , a potent and selective CAIX inhibitor that has undergone extensive preclinical and early clinical investigation.[1][2][3] We will also include comparative data for acetazolamide , a less selective, first-generation carbonic anhydrase inhibitor, to offer a broader perspective.
In Vitro Sensitivity of CAIX Inhibitors: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the reported IC50 values for SLC-0111 and acetazolamide against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and incubation time.
| Cell Line | Cancer Type | SLC-0111 IC50 (µM) | Acetazolamide IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 13.53 | 53.78 (hypoxia) | [1][4] |
| MCF7 | Breast Cancer | 18.15 | >100 | [1] |
| PC3 | Prostate Cancer | 8.71 | N/A | [1] |
| U251 | Glioblastoma | ~80-100 | No effect | [5] |
| T98G | Glioblastoma | ~80-100 | No effect | [5] |
| PANC-1 | Pancreatic Cancer | ~120-125 | N/A | [5] |
| BxPC-3 | Pancreatic Cancer | ~120-125 | N/A | [5] |
| H-727 | Bronchial Carcinoid | N/A | 117 | [6] |
| H-720 | Bronchial Carcinoid | N/A | 166 | [6] |
N/A: Data not available in the cited sources.
Predictive Power of In Vitro Sensitivity for In Vivo Efficacy
A critical question for drug development is whether in vitro sensitivity translates to in vivo anti-tumor activity. For CAIX inhibitors, the correlation is not always straightforward.
Several preclinical studies have demonstrated that SLC-0111 exhibits anti-tumor efficacy in vivo, both as a monotherapy and in combination with chemotherapy or immune checkpoint blockade, in models of triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[3] Furthermore, studies have shown that CAIX inhibition can enhance the efficacy of chemotherapeutic agents and radiation therapy in vivo.[7][8]
However, the direct predictive power of a specific IC50 value from a 2D cell culture assay for in vivo outcomes is a subject of ongoing research. The tumor microenvironment in vivo is significantly more complex, with factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells influencing drug response.[9] Some studies have reported a disconnect between potent in vitro CAIX/XII inhibition and antiproliferative activity in cancer cells under hypoxic conditions.[10] This suggests that while in vitro assays are crucial for initial screening and mechanistic studies, they may not fully recapitulate the determinants of in vivo efficacy.
More complex in vitro models, such as 3D spheroids and organoids, may offer improved predictive capacity. For instance, one study demonstrated that novel ureido-substituted sulfamate CAIX inhibitors, including S4, decreased cell proliferation and migration and inhibited 3D spheroid invasion.[11]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are protocols for key in vitro assays used to evaluate the efficacy of CAIX inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CAIX inhibitor (e.g., this compound, SLC-0111) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix components (invasion).
Principle: Cells are seeded in the upper chamber of a Transwell insert. A chemoattractant is placed in the lower chamber. The number of cells that migrate or invade through the membrane towards the chemoattractant is quantified.
Protocol:
-
Insert Preparation: For invasion assays, coat the Transwell inserts with a layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Compound Treatment: Add the CAIX inhibitor to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with a solution like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Carbonic Anhydrase Activity Assay
This assay measures the enzymatic activity of carbonic anhydrase.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and protons.
Protocol (based on the Wilbur-Anderson method):
-
Reagent Preparation: Prepare a chilled buffer solution (e.g., Tris-HCl) and CO2-saturated water.
-
Enzyme Preparation: Prepare a solution of the CAIX enzyme or cell lysate containing CAIX.
-
Reaction Initiation: Add the CO2-saturated water to the buffer solution in a chilled beaker with a pH electrode.
-
Time Measurement: Measure the time it takes for the pH to drop from a starting pH (e.g., 8.3) to an ending pH (e.g., 6.3).
-
Inhibitor Assay: Repeat the measurement in the presence of various concentrations of the CAIX inhibitor.
-
Data Analysis: Calculate the enzyme activity and the inhibitory effect of the compound. One unit of enzyme activity is typically defined as the amount of enzyme that halves the time of the uncatalyzed reaction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of CAIX and the methods used to evaluate its inhibitors.
Caption: CAIX signaling pathway under hypoxia and its inhibition.
Caption: Experimental workflow for assessing predictive power.
Conclusion
The evaluation of in vitro sensitivity is an indispensable step in the development of CAIX inhibitors. While newer compounds like this compound are emerging, well-characterized inhibitors such as SLC-0111 provide a valuable framework for understanding the potential and limitations of in vitro assays in predicting in vivo efficacy. The data presented in this guide highlight the importance of a multi-faceted approach, incorporating various in vitro assays and, ultimately, validation in relevant in vivo models. While a direct correlation between in vitro IC50 values and in vivo anti-tumor activity is not always guaranteed, these initial assessments are crucial for compound selection, optimization, and elucidating mechanisms of action. Future studies on this compound and other novel CAIX inhibitors will be critical to build a more comprehensive understanding of their therapeutic potential and the predictive value of in vitro sensitivity metrics.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
cross-validation of hCAIX-IN-14 activity in multiple cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-14, and its activity across various cancer types. The document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to CAIX as a Therapeutic Target
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CAIX contributes to cancer progression by maintaining a favorable intracellular pH for tumor cell survival and proliferation while creating an acidic extracellular environment that promotes invasion and metastasis.[1] These characteristics make CAIX an attractive therapeutic target, and its inhibition has been shown to impair tumor growth and enhance the efficacy of conventional cancer therapies.
This compound: A Novel CAIX Inhibitor
This compound, also identified as compound 5a in recent literature, is a novel benzenesulfonamide derivative designed as a potent inhibitor of human carbonic anhydrase IX (hCA IX).[1][2] This guide will compare the activity of this compound with other well-known CAIX inhibitors, namely the clinical-grade compound SLC-0111 and the first-generation CA inhibitor, acetazolamide.
Comparative Activity of CAIX Inhibitors
The following table summarizes the inhibitory activity of this compound and comparator compounds against various carbonic anhydrase isoforms. A lower inhibition constant (Ki) indicates a higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (compound 5a) | 884.3 | >10000 | 134.8 | 2280 |
| SLC-0111 | - | - | 45.1 | 4.5 |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.7 | 5.7 |
Data for this compound (compound 5a) and Acetazolamide from El-Moselhy et al. (2022).[1][2] Data for SLC-0111 from available literature.
Cross-Validation of Anticancer Activity
While specific multi-cancer cell line screening data for this compound (compound 5a) is not yet broadly published, the initial study by El-Moselhy et al. (2022) evaluated the anticancer activity of structurally related compounds from the same series.[1][2] The following table presents a summary of the available anticancer activity data for these related compounds and for the comparator inhibitors across different cancer cell lines.
| Compound | Cancer Type | Cell Line | Activity Metric | Result |
| Compound 12d (related to this compound) | Breast Cancer | MDA-MB-468 | % Growth Inhibition | 62% |
| Breast Cancer | MDA-MB-468 | IC50 (hypoxia) | 3.99 µM | |
| Leukemia | CCRF-CEM | IC50 (hypoxia) | 4.51 µM | |
| Compound 12i (related to this compound) | Breast Cancer | MDA-MB-468 | IC50 (hypoxia) | 1.48 µM |
| Leukemia | CCRF-CEM | IC50 (hypoxia) | 9.83 µM | |
| SLC-0111 | Glioblastoma | U251, T98G | IC50 (hypoxia) | 80 - 100 µM |
| Breast Cancer | MCF-7 | Sensitizes to Doxorubicin | Significant increase in cell death | |
| Colorectal Cancer | HCT116 | Sensitizes to 5-Fluorouracil | Reduces cell proliferation | |
| Acetazolamide | Bladder Cancer | Various | Proliferation | No significant effect |
| Glioblastoma | Various | Proliferation | No significant effect |
Data for compounds 12d and 12i from El-Moselhy et al. (2022).[1][2] Data for SLC-0111 and Acetazolamide from various published studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of this compound's function and evaluation, the following diagrams illustrate the key signaling pathway affected by CAIX inhibition and a typical experimental workflow for assessing the activity of such inhibitors.
Caption: Hypoxia-induced CAIX signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the in vitro evaluation of a CAIX inhibitor.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound and other compounds against various hCA isoforms was determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2. The assay is performed at 25°C using a stopped-flow instrument. The enzyme and inhibitor are pre-incubated together, and the reaction is initiated by mixing with a CO2-saturated solution. The rate of reaction is monitored by the change in absorbance of a pH indicator. The inhibition constant (Ki) is then calculated from the concentration-dependent inhibition data.
In Vitro Anticancer Activity Screening
The anticancer activity of the compounds was evaluated against a panel of human cancer cell lines, following the protocol of the US National Cancer Institute (NCI). This typically involves incubating the cancer cells with various concentrations of the test compound for a specified period (e.g., 48 hours). The cell viability or growth inhibition is then measured using a colorimetric assay, such as the Sulforhodamine B (SRB) assay.
Cytotoxicity Assay under Hypoxic Conditions
To mimic the tumor microenvironment, cytotoxicity assays are also performed under hypoxic conditions (e.g., 1% O2). Cancer cells are seeded in multi-well plates and incubated in a hypoxic chamber. The cells are then treated with the test compounds for a defined period (e.g., 72 hours). Cell viability is assessed using methods like the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) under hypoxia.
Cell Cycle and Apoptosis Analysis
To investigate the mechanism of action, flow cytometry can be used to analyze the effects of the inhibitors on the cell cycle and apoptosis. For cell cycle analysis, cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle. For apoptosis analysis, treated cells are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Conclusion
This compound (compound 5a) is a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX. While comprehensive cross-cancer activity data for this specific compound is still emerging, the initial findings and the performance of structurally related compounds demonstrate the potential of this chemical series as a promising avenue for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate the activity profile of this compound across a broad range of cancer types and to explore its potential in combination with other anticancer agents.
References
A Head-to-Head Comparison of Investigational Carbonic Anhydrase IX (CAIX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug hCAIX-IN-14 (also known as SLC-0111) with other notable inhibitors of human carbonic anhydrase IX (hCAIX). The information is compiled from preclinical and clinical studies to assist researchers in evaluating the therapeutic potential of these agents.
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[1][2] Its activity contributes to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development.[3][4] This guide focuses on the comparative efficacy and characteristics of SLC-0111 and other key investigational and established CAIX inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular effects of this compound (SLC-0111) and other selected CAIX inhibitors.
Table 1: In Vitro Enzyme Inhibition Profile
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Notes |
| This compound (SLC-0111) | hCAIX | 45 | 48 (µg/mL conversion: ~13.5) | Highly selective for CAIX and CAXII over other CA isoforms.[5][6] |
| hCAXII | 4.5 | 96 (µg/mL conversion: ~27.0) | ||
| Acetazolamide (AZA) | hCAIX | - | 30 | Pan-inhibitor, also inhibits other CA isoforms like hCAII (IC₅₀ = 130 nM).[7] |
| S4 (ureido-substituted sulfamate) | hCAIX | - | - | An analog of SLC-0111 with significant antiproliferative efficacy in vitro.[8] |
| C18 (pyridinium-derivative) | hCAIX | - | - | A membrane-impermeant inhibitor.[6] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound (SLC-0111) | A375-M6 (Melanoma) | Apoptosis Assay | Increased late apoptosis/necrosis in combination with Dacarbazine/Temozolomide. | 100 µM |
| MCF7 (Breast Cancer) | Apoptosis Assay | Increased late apoptosis in combination with Doxorubicin. | 100 µM | |
| HCT116 (Colorectal) | Proliferation Assay | Reduced cell proliferation in combination with 5-Fluorouracil. | 100 µM | |
| Pancreatic Cancer Cells | Proliferation Assay | Impaired cell proliferation. | IC₅₀: 120-125 µM | |
| Acetazolamide (AZA) | CF-PAC-1 (Pancreatic) | Proliferation Assay | Slight inhibition of proliferation. | High concentrations |
| S4 | MDA-MB-231 (Breast) | Invasion Assay | Reduced invasion in collagen type I. | - |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against CA isoforms. The assay measures the enzyme-catalyzed hydration of CO₂.
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer : A buffer of pH 7.5 is typically used (e.g., Tris-HCl).
-
Procedure : The enzyme is pre-incubated with varying concentrations of the inhibitor. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition : The rate of pH change, monitored by a pH indicator dye, is measured over time.
-
Data Analysis : The initial rates of reaction are used to calculate the enzyme activity. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Kᵢ values can be derived from the IC₅₀ values using the Cheng-Prusoff equation.[6]
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere.[7]
-
Treatment : Cells are treated with various concentrations of the CAIX inhibitors for a specified duration (e.g., 48 hours).[7]
-
MTT Incubation : The culture medium is replaced with a medium containing MTT, and the plates are incubated to allow for the reduction of MTT by metabolically active cells into formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of CAIX inhibitors.
-
Cell Implantation : Human cancer cells (e.g., HT29, U87) are implanted subcutaneously or orthotopically into immunocompromised mice.[3]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into treatment and control groups. The investigational drug (e.g., SLC-0111) is administered via a clinically relevant route (e.g., oral gavage).
-
Monitoring : Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be excised for further analysis (e.g., immunohistochemistry for CAIX expression, necrosis).[3]
Signaling Pathways and Experimental Workflows
References
- 1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatt.unicatt.it [publicatt.unicatt.it]
- 7. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Synergistic Effects of hCAIX-IN-14 with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of tumor hypoxia, a common feature of solid malignancies and a known driver of resistance to radiation therapy, represents a critical frontier in oncology research. Carbonic anhydrase IX (CAIX), a transmembrane enzyme upregulated under hypoxic conditions, has emerged as a key therapeutic target. By regulating intracellular and extracellular pH, CAIX enables cancer cells to survive and proliferate in the acidic and nutrient-deprived tumor microenvironment. This guide provides a comparative analysis of the investigational CAIX inhibitor, hCAIX-IN-14, and explores its potential synergistic effects with radiotherapy, drawing parallels with other well-documented CAIX inhibitors where direct data for this compound is not yet available.
Introduction to this compound
This compound is a potent inhibitor of human carbonic anhydrase IX (hCA IX) with a reported inhibitor constant (Ki) of 134.8 nM.[1][2][3] As a member of the growing class of CAIX inhibitors, it holds promise in cancer therapy by disrupting pH regulation in tumor cells, thereby potentially increasing their susceptibility to cytotoxic treatments like radiotherapy.[4][5] While specific preclinical or clinical data on the combination of this compound with radiotherapy is not yet publicly available, the established role of other CAIX inhibitors in sensitizing cancer cells to conventional therapies provides a strong rationale for its investigation in this context.
The Rationale for Combining CAIX Inhibition with Radiotherapy
Radiotherapy primarily exerts its tumor-killing effect through the generation of reactive oxygen species (ROS), a process that is highly dependent on the presence of oxygen. Hypoxic tumor cells are notoriously resistant to radiotherapy. CAIX inhibitors, by targeting a key protein in the hypoxia-induced stress response, offer a complementary therapeutic strategy. The inhibition of CAIX is hypothesized to:
-
Reverse Tumor Acidosis: By blocking the conversion of carbon dioxide to bicarbonate and protons, CAIX inhibitors can lead to intracellular acidification and a less acidic extracellular environment. This disruption of pH homeostasis can impair cancer cell survival and proliferation.[5]
-
Enhance Radiosensitivity: Studies with other CAIX inhibitors have shown that their use can sensitize tumor cells to radiation.[4] This effect may be mediated by alterations in cell cycle progression and increased cell death.[4]
-
Target Radioresistant Hypoxic Cells: CAIX is predominantly expressed in hypoxic regions of tumors, which are the most resistant to radiotherapy.[4][6] This targeted approach allows for the specific elimination of the most challenging cancer cell populations.
Comparative Data of CAIX Inhibitors in Combination Therapy
While specific data for this compound is pending, the following tables summarize the performance of other notable CAIX inhibitors in combination with conventional cancer therapies, providing a benchmark for the potential efficacy of this compound.
Table 1: Preclinical Efficacy of SLC-0111 in Combination with Chemotherapy
| Cancer Type | Chemotherapeutic Agent | Combination Effect | Key Findings | Reference |
| Melanoma | Dacarbazine, Temozolomide | Potentiated Cytotoxicity | SLC-0111 significantly increased the percentage of dead cells when combined with either drug. | [7][8][9] |
| Breast Cancer | Doxorubicin | Increased Cell Death | The combination therapy resulted in a significant increase in the late apoptotic phase of cancer cells. | [7][9] |
| Colorectal Cancer | 5-Fluorouracil | Enhanced Cytostatic Activity | The combination reduced cancer cell proliferation. | [7][8][9] |
Table 2: Clinical Trial Information for CAIX Inhibitors
| CAIX Inhibitor | Phase | Combination Therapy | Indication | Status | Reference |
| SLC-0111 | Phase Ib/II | Gemcitabine | Metastatic Pancreatic Cancer | Ongoing | [10][11] |
| Acetazolamide | Phase I | Radiochemotherapy or Radioimmunotherapy | Small Cell Lung Cancer | Planned | [12] |
Experimental Protocols
To validate the synergistic effects of a novel CAIX inhibitor like this compound with radiotherapy, a series of preclinical experiments would be essential. Below are representative methodologies based on studies of similar compounds.
In Vitro Radiosensitization Assay
-
Cell Culture: Human cancer cell lines with known CAIX expression (e.g., HT-29 colorectal cancer, MCF-7 breast cancer) are cultured under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Irradiation: Following drug treatment, cells are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a clinical linear accelerator or an experimental irradiator.
-
Clonogenic Survival Assay: After irradiation, cells are seeded at low density and allowed to form colonies for 10-14 days. Colonies are then fixed, stained, and counted. The surviving fraction is calculated and plotted against the radiation dose to determine the dose enhancement factor (DEF). A DEF greater than 1 indicates a synergistic effect.
In Vivo Tumor Growth Delay Studies
-
Xenograft Model: Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, and (4) this compound in combination with radiotherapy.
-
Drug Administration: this compound is administered to the relevant groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Radiotherapy: Tumors in the radiotherapy groups are locally irradiated with a fractionated dose regimen (e.g., 2 Gy/day for 5 days).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The time for tumors to reach a predetermined endpoint volume is recorded.
-
Data Analysis: Tumor growth curves are plotted for each group. A significant delay in tumor growth in the combination therapy group compared to the single-agent groups indicates a synergistic in vivo effect.
Signaling Pathways and Experimental Workflow
The interplay between CAIX inhibition and radiotherapy can be visualized through the following diagrams.
Caption: Signaling pathway of CAIX and therapeutic intervention.
Caption: Experimental workflow for validating synergistic effects.
Conclusion
The selective targeting of the hypoxia-inducible enzyme CAIX presents a compelling strategy to overcome radioresistance in solid tumors. While direct experimental evidence for the synergistic effects of this compound with radiotherapy is eagerly awaited, the strong preclinical and emerging clinical data for other CAIX inhibitors in combination with conventional therapies provide a solid foundation for its continued investigation. The experimental frameworks outlined in this guide offer a roadmap for researchers to validate the therapeutic potential of this compound as a radiosensitizer, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signalchem LifeScience [signalchemlifesciences.com]
- 12. Phase I Trial of CArbonic Anhydrase Inhibition in Combination with Radiochemotherapy or Radioimmunotherapy in Small Cell Lung Carcinoma | Clinical Research Trial Listing [centerwatch.com]
A Comparative Analysis of the Pharmacokinetic Properties of Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the pharmacokinetic (PK) properties of selected carbonic anhydrase IX (CAIX) inhibitors. Due to the absence of publicly available data for "hCAIX-IN-14," this document presents a comparative framework using the well-characterized clinical-stage inhibitor SLC-0111 and the investigational drug indisulam as illustrative examples. This guide is intended to serve as a template for researchers to compare their in-house compounds, such as this compound, against established agents.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for SLC-0111 and indisulam, derived from clinical studies. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
| Parameter | SLC-0111 (1000 mg, single oral dose) | Indisulam (in combination with carboplatin) | Unit |
| Maximum Plasma Concentration (Cmax) | 6220 | Not specified in the provided results | ng/mL |
| Time to Cmax (Tmax) | 2.46 - 6.05 | Not specified in the provided results | hours |
| Area Under the Curve (AUC0-24) | 70 | Not specified in the provided results | µg/mL·h |
| Half-life (t1/2) | Similar after single and repeated dosing | Non-linear pharmacokinetics observed | hours |
Note: The pharmacokinetic profile of indisulam is noted to be non-linear, which can be attributed to saturable distribution to red blood cells and saturable plasma protein binding[1]. SLC-0111 exposure was found to be generally dose-proportional[2][3][4].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key pharmacokinetic assays.
1. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a CAIX inhibitor in a murine model.[5][6][7]
-
Animals: Male FVB strain mice (25-30 g), aged 8-10 weeks, are used for the study.
-
Drug Administration: The test compound is administered via oral gavage (PO) or intravenous (IV) injection.
-
Dosing: A typical study might involve two drug delivery routes (e.g., PO and IV) with a set number of animals per time point for each route.
-
Blood Sampling: Serial blood samples (approximately 30 µL) are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[6] Blood is collected via the submandibular vein for early time points and can be followed by retro-orbital bleeding under anesthesia for later time points, with a terminal cardiac puncture for the final sample.[5]
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.
2. Bioanalytical Method: LC-MS/MS Quantification of CAIX Inhibitors in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurately measuring drug concentrations in biological matrices.[8][9][10][11][12]
-
Sample Preparation: Plasma samples are prepared using protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard (a deuterated version of the analyte is often used) is added to the plasma to precipitate proteins.[12] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte and internal standard are detected in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in spiked plasma standards. The concentrations of the unknown samples are then determined from this calibration curve.
Mandatory Visualization
Experimental Workflow for a Murine Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study in mice.
References
- 1. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 10. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. journals.plos.org [journals.plos.org]
Safety Operating Guide
Prudent Disposal Procedures for the Research Chemical hCAIX-IN-14
Disclaimer: A specific Safety Data Sheet (SDS) for hCAIX-IN-14 was not located. The following information is based on general best practices for the handling and disposal of novel or uncharacterized research chemicals. It is imperative to obtain the specific SDS from the manufacturer or supplier of this compound, as this document will provide detailed and substance-specific safety and disposal protocols. All laboratory waste should be managed in accordance with federal, state, and local regulations.[1]
Researchers and laboratory personnel are responsible for the proper handling, storage, and disposal of chemical wastes generated during their work.[1][2] The guiding principle is to treat all unknown or novel chemical waste as hazardous until confirmed otherwise by a qualified individual or the substance's SDS.[2]
Immediate Safety and Handling Precautions
When handling this compound for disposal, adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3] The selection of gloves should be based on the chemical's known or suspected properties, as detailed in its specific SDS.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, mists, or vapors.[3][4]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where chemicals are handled.[5] Wash hands thoroughly after handling the substance.[3][5]
Step-by-Step Disposal Protocol
-
Characterize as Hazardous Waste: In the absence of a specific SDS, this compound must be treated as hazardous chemical waste.[2] Do not dispose of it down the drain or in the regular trash.[4][6][7]
-
Select a Compatible Container:
-
Use a sturdy, leak-proof container that is chemically compatible with the waste.[1][6][8] If the original container is in good condition, it is often the best choice for waste accumulation.
-
If reusing a container, ensure it has been triple-rinsed, and the previous contents are not incompatible with the new waste.[1][7] The rinsate from containers that held acutely hazardous waste must be collected and disposed of as hazardous waste.[6][9]
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name (this compound), and an accurate description of the contents and their concentrations.[6] Avoid using chemical abbreviations or formulas.
-
-
Segregate and Store Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
Keep the container closed at all times, except when adding waste.[1][6][7]
-
Segregate the container from incompatible waste streams to prevent dangerous reactions.[1][6][8] Use secondary containment to prevent spills.[1][10]
-
-
Arrange for Disposal:
Hazardous Waste Characterization
When dealing with a new or uncharacterized compound like this compound, it is crucial to consider the four primary characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).
| Hazard Characteristic | Description | Examples of Associated Materials |
| Ignitability | Liquids with a flash point below 140°F, solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases.[4] | Ethanol, acetone, xylene, sodium nitrate.[4] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4] | Hydrochloric acid, nitric acid, sodium hydroxide.[4] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water, acids, or bases.[4] | Sodium metal, potassium cyanide, picric acid, reactive sulfides.[4] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. These are identified through specific testing or by being on a list of toxic chemicals. | Heavy metals (e.g., mercury, lead), certain organic chemicals, pesticides.[11] |
Experimental Protocol: Preparing a Research Chemical for Disposal
This protocol outlines the general steps for preparing a container of a research chemical, such as this compound, for disposal through an EHS program.
-
Finalize the Waste: Ensure no further waste will be added to the container.
-
Secure the Container: Tightly seal the cap on the waste container to prevent leaks.
-
Decontaminate the Exterior: Wipe the outside of the container with an appropriate solvent or cleaning agent to remove any external contamination. Dispose of the cleaning materials as hazardous waste.
-
Verify the Label: Double-check that the hazardous waste label is complete, accurate, and legible. Ensure all components are listed with their approximate percentages.
-
Place in Secondary Containment: Store the sealed and labeled container in a secondary containment bin or tray in the designated Satellite Accumulation Area.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. This may involve an online request form or a phone call.
-
Maintain Records: Keep a record of the waste generated and disposed of, as required by your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of a laboratory chemical.
Caption: Workflow for Safe Disposal of Laboratory Chemical Waste.
References
- 1. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 2. vumc.org [vumc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling hCAIX-IN-14
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-14 is a valuable tool in cancer research. Due to the absence of a specific Safety Data Sheet (SDS), it is imperative to handle this compound with the utmost care, assuming it is potentially hazardous. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Safety goggles or a face shield | Nitrile gloves (double-gloving recommended) | Lab coat (disposable sleeves recommended) | N95 respirator or use of a certified chemical fume hood |
| Dissolving (in solvent) | Chemical splash goggles or a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Use of a certified chemical fume hood is mandatory |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if performed in a biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required |
Experimental Protocol: Step-by-Step Guidance for Safe Handling
Adherence to a strict protocol is crucial when working with compounds of unknown toxicity. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier immediately.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the compound name, date received, and any known hazards. Keep the container tightly sealed.
Preparation of Stock Solutions
-
Controlled Environment: All weighing and dissolving procedures should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance within the fume hood. Handle the solid compound with care to avoid generating dust.
-
Dissolving: Add the solvent to the solid compound slowly and carefully. Ensure the chosen solvent is appropriate for the compound and the intended experiment.
Use in Experiments
-
Containment: When treating cells or performing other in vitro assays, conduct the work in a biological safety cabinet to maintain sterility and prevent aerosol generation.
-
Labeling: Clearly label all tubes, plates, and flasks containing this compound.
-
Avoid Contamination: Use dedicated lab equipment (pipettes, tips, etc.) when handling the compound.
Spill and Emergency Procedures
-
Spill Kit: Ensure a chemical spill kit is readily available in the laboratory.
-
Small Spills: For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Waste Disposal
-
Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) must be collected in a dedicated, labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste according to your institution's EHS guidelines and local regulations. Do not dispose of this compound down the drain.
The Role of CAIX in the Tumor Microenvironment
This compound targets carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many types of cancer, particularly in hypoxic (low oxygen) tumor microenvironments.[1] CAIX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in the acidic conditions that they create.[2] By inhibiting CAIX, this compound disrupts this pH-regulating mechanism, leading to increased intracellular acidity and ultimately, cancer cell death.[1]
Caption: CAIX activity in the hypoxic tumor microenvironment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
